Z-DQMD-FMK
Description
Properties
Molecular Formula |
C29H40FN5O11S |
|---|---|
Molecular Weight |
685.72 |
SMILES |
COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone |
Origin of Product |
United States |
Foundational & Exploratory
Z-DQMD-FMK: A Technical Guide to a Specific Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the function, mechanism of action, and practical applications of Z-DQMD-FMK, a potent and specific inhibitor of caspase-3. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, neuroscience, and drug development.
Core Function and Mechanism of Action
This compound, with the full chemical name Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone, is a synthetic, cell-permeable peptide that functions as an irreversible inhibitor of caspase-3.[1][2] Its primary role is to block the execution phase of apoptosis by targeting one of the key effector caspases.
The mechanism of action is centered on the fluoromethylketone (FMK) group, which covalently binds to the thiol group within the active site of caspase-3.[3] This irreversible binding permanently inactivates the enzyme, thereby preventing it from cleaving its downstream substrates, such as poly(ADP-ribose) polymerase (PARP), which are critical for the dismantling of the cell during apoptosis.
Biochemical and Cellular Effects
This compound has been demonstrated to effectively inhibit apoptosis in a variety of in vitro and in vivo models. For instance, it has been shown to inhibit MG-132-induced cell death in small cell lung cancer cells.[4] Furthermore, its application in research has helped to elucidate the role of caspase-3 in various cellular processes beyond apoptosis, including the degradation of specific cellular proteins like beta-catenin following ischemic events.[5]
Data Presentation: Inhibitor Specificity
| Caspase Target | Z-DEVD-FMK IC50 (μM) |
| Caspase-3 | 18[6] |
| Caspase-2 | >100 (inferred from lack of significant inhibition in some studies) |
| Caspase-8 | >100 (inferred from lack of significant inhibition in some studies) |
| Calpain | Attenuates activity |
Note: The IC50 value for Z-DEVD-FMK against 6-OHDA-induced apoptotic cell death is provided as a measure of its potency in a cellular context.[6] Z-DEVD-FMK has also been shown to attenuate calpain activity, suggesting potential off-target effects that researchers should consider.[7]
Mandatory Visualizations
Signaling Pathway of Caspase-3 Inhibition
Caption: Inhibition of the apoptotic cascade by this compound.
Experimental Workflow: In Vitro Caspase-3 Activity Assay
Caption: Workflow for assessing this compound efficacy in vitro.
Experimental Protocols
In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol is a general guideline for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., 50mM HEPES pH 7.4, 100mM NaCl, 0.1% CHAPS, 1mM DTT, 100µM EDTA)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)
-
Assay buffer (e.g., 20mM HEPES pH 7.4, 10% glycerol, 2mM DTT)
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Induce apoptosis using a known stimulus.
-
Concurrently, treat a set of induced cells with varying concentrations of this compound (e.g., 10-100 µM). Include vehicle (DMSO) and untreated controls.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and incubate on ice for 10-20 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
Caspase-3 Activity Assay:
-
In a black 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the caspase-3 activity, often expressed as relative fluorescence units (RFU) per microgram of protein.
-
Compare the activity in this compound-treated samples to the induced, untreated control to determine the extent of inhibition.
-
Western Blot for Cleaved Caspase-3
This protocol outlines the detection of the active (cleaved) form of caspase-3 by Western blotting.
Materials:
-
Treated cell lysates (prepared as in 5.1)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Loading control primary antibody (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody or perform a parallel blot.
-
In Vivo Administration in a Mouse Model
This protocol provides a general framework for the in vivo use of this compound in mice.[8] Specifics will vary depending on the experimental model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and PBS)
-
Experimental mice (e.g., C57BL/6)
-
Appropriate model of disease or injury
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute with PBS to the final desired concentration. The final DMSO concentration should be kept low to minimize toxicity.
-
-
Administration:
-
Administer this compound to the mice via an appropriate route, such as intraperitoneal (i.p.) injection. A typical dosage might be 10 µmol/kg.[8]
-
The timing and frequency of administration will depend on the experimental design (e.g., daily injections starting from the day of injury).
-
-
Experimental Endpoint and Analysis:
-
At the designated endpoint, sacrifice the animals and harvest the tissues of interest.
-
Tissues can then be processed for analysis, such as Western blotting for cleaved caspase-3, TUNEL staining for apoptosis, or histological examination.
-
Disclaimer: All experimental protocols are provided as general guidelines. Researchers should optimize conditions for their specific experimental systems and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibiting caspase-3 activity blocks beta-catenin degradation after focal ischemia in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
Z-DQMD-FMK: A Technical Guide to a Potent Caspase-3 Inhibitor and its Role in the Apoptotic Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specific caspase-3 inhibitor, Z-DQMD-FMK, and its interaction with the core cellular process of apoptosis. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the critical signaling pathways involved.
Introduction to this compound and Caspase-3
This compound, with the full chemical name Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone, is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-3.[1][2][3] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, a form of programmed cell death essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[4] Upon activation, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] The irreversible nature of this compound's inhibition makes it a valuable tool for investigating the precise role of caspase-3 in various physiological and pathological processes.[3]
Mechanism of Action
This compound functions by covalently binding to the active site of caspase-3. The fluoromethylketone (FMK) group reacts with the cysteine residue in the catalytic site of the enzyme, forming a stable thioether linkage. This covalent modification irreversibly inactivates the enzyme, thereby blocking its proteolytic activity and preventing the downstream events of apoptosis.
Data Presentation
Quantitative data for this compound is summarized below. For comparative context, data for the widely studied caspase-3 inhibitor, Z-DEVD-FMK, is also included.
| Parameter | This compound | Z-DEVD-FMK | Source(s) |
| Molecular Formula | C₂₉H₄₀FN₅O₁₁S | C₃₀H₄₁FN₄O₁₂ | [5] |
| Molecular Weight | 685.72 g/mol | 668.66 g/mol | [5] |
| Purity | ≥98% | Not Specified | [2] |
| Solubility | Soluble in DMSO (≥29.2 mg/mL) | Soluble in DMSO | [2][6] |
| IC₅₀ (Caspase-3) | Not Available | 18 µM (in 6-OHDA-induced apoptosis) | Not Available |
| Effective Concentration (in vitro) | 25 µM (in 3T3-Swiss Albino cells) | 50 µM (in A549 cells) | [3] |
| Effective Concentration (in vivo) | 10 µmol/kg (in mice) | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound and the study of the caspase-3 signaling pathway are provided below.
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound (dissolved in DMSO)
-
Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10 mM EDTA)
-
2X Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the desired apoptosis-inducing agent and/or this compound at various concentrations for the desired time. Include untreated and vehicle (DMSO) controls.
-
Cell Lysis:
-
For adherent cells, remove the media and wash with ice-cold PBS. Add 50 µL of cold Lysis Buffer to each well and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge the plate at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 50 µL of cold Lysis Buffer. Incubate on ice for 10 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of 2X Reaction Buffer to each well containing cell lysate.
-
Add 5 µL of Caspase-3 substrate (e.g., Ac-DEVD-AMC, final concentration 50 µM) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8][9]
-
Data Analysis: Subtract the background fluorescence (from a well with Lysis Buffer and substrate only) from all readings. Caspase-3 activity is proportional to the fluorescence signal.
Western Blot for Cleaved Caspase-3
This protocol detects the presence of the active, cleaved form of caspase-3.
Materials:
-
Treated cell lysates (prepared as in 4.1, but with protease inhibitors in the lysis buffer)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3 (Asp175)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Washing: Wash the cells once with ice-old PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caspase-3 Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on apoptosis.
References
- 1. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. apexbt.com [apexbt.com]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. novusbio.com [novusbio.com]
- 11. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Executioner's Blade: An In-depth Technical Guide to the Role of Caspase-3 in Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Programmed cell death, or apoptosis, is a fundamental and meticulously regulated biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[2][3] Central to the execution phase of apoptosis is a family of cysteine-aspartic proteases known as caspases.[3][4] Among these, caspase-3 stands out as the primary executioner, orchestrating the systematic dismantling of the cell.[4] This technical guide provides a comprehensive overview of caspase-3's function, activation, regulation, and its significance as a therapeutic target, supplemented with detailed experimental protocols and quantitative data for the research professional.
Caspase-3: From Inactive Zymogen to Active Executioner
Caspase-3, like all caspases, is synthesized as an inactive zymogen, or procaspase-3. This precursor form has virtually no enzymatic activity, a crucial feature that prevents indiscriminate cell killing.[4] The activation of procaspase-3 is a tightly controlled event, marking a point of no return in the apoptotic cascade.
Activation Pathways
Activation of caspase-3 is the convergence point for two principal signaling pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4]
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-alpha, FasL) to their corresponding transmembrane death receptors.[5][6] This engagement leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, procaspase-8 molecules undergo auto-activation and then directly cleave and activate procaspase-3.[6][8]
-
The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, hypoxia, or loss of survival factors.[7] These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm.[4][6] In the cytoplasm, cytochrome c binds to Apoptosis-Activating Factor 1 (Apaf-1) and ATP, which then recruits procaspase-9 to form a complex called the apoptosome.[4][6] The activated caspase-9 within the apoptosome then proteolytically activates downstream executioner caspases, including caspase-3.[4][6]
Once activated by an initiator caspase (caspase-8 or -9), the inactive procaspase-3 zymogen is cleaved at specific aspartic acid residues. This cleavage separates the large (p17/p20) and small (p10/p12) subunits.[5][9] Two of these cleaved large and small subunits then associate to form the active heterotetramer, which is the catalytically potent form of the enzyme.[5]
Catalytic Activity and Substrate Repertoire
The active site of caspase-3 features a catalytic dyad composed of a cysteine (Cys-163) and a histidine (His-121) residue.[10] This dyad facilitates the nucleophilic attack on the peptide bond C-terminal to an aspartate residue in its target substrates.[10] Caspase-3 exhibits a strong preference for the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), cleaving the substrate after the second aspartate residue.[4] This specificity ensures that only a select group of cellular proteins are targeted for degradation during apoptosis.
The proteolytic activity of caspase-3 on its numerous substrates is what drives the morphological and biochemical hallmarks of apoptosis.[11][12] These changes include chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[4][12]
| Substrate | Function of Substrate | Consequence of Cleavage |
| PARP (Poly ADP-ribose polymerase) | DNA repair and genomic stability.[13] | Inactivation of DNA repair, conserving energy (ATP) for the apoptotic process.[5] |
| ICAD/DFF45 (Inhibitor of Caspase-Activated DNase) | Inhibits the nuclease CAD (DFF40). | Releases CAD, which translocates to the nucleus and fragments DNA.[14] |
| Lamins (A, B, C) | Nuclear structural proteins maintaining the integrity of the nuclear envelope.[13] | Disassembly of the nuclear lamina, leading to chromatin condensation and nuclear shrinkage. |
| Gelsolin | Actin-binding protein that regulates actin filament assembly and disassembly. | Cleavage generates an active fragment that severs actin filaments, contributing to cell shrinkage and membrane blebbing. |
| Procaspases-6 and -7 | Inactive zymogens of other executioner caspases. | Activation of these caspases to amplify the proteolytic cascade.[10] |
| Bid | Pro-apoptotic Bcl-2 family protein. | Cleavage generates tBid, which translocates to the mitochondria to amplify the apoptotic signal (in Type II cells).[7] |
Regulation and Clinical Relevance
To prevent unwanted apoptosis, caspase-3 activity is tightly regulated by several mechanisms. The most prominent negative regulators are the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and survivin, which can directly bind to and inhibit active caspase-3.[5] Post-translational modifications, including phosphorylation, can also modulate caspase-3 activity.[10] For instance, phosphorylation at Ser-150 has been reported to inhibit its activity.[10]
Given its central role, dysregulation of caspase-3 is implicated in a wide array of diseases. Insufficient apoptosis due to reduced caspase-3 activity can contribute to cancer and autoimmune disorders.[2] Conversely, excessive caspase-3 activation is a key factor in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, as well as in tissue damage following ischemia.[2][15] This makes caspase-3 a prime target for drug development.
Modulators of Caspase-3 in Drug Development
The development of small molecules that can either inhibit or activate caspase-3 is an active area of research.[2][16]
| Modulator | Type | Mechanism of Action | Common Use | Ki / IC50 / EC50 |
| Z-DEVD-FMK | Irreversible Inhibitor | A peptide-based inhibitor that covalently binds to the active site cysteine. | Research tool to block caspase-3 mediated apoptosis. | Potent inhibition of caspases-3, -6, -7, -8, -10.[17] |
| Ac-DEVD-CHO | Reversible Inhibitor | A peptide aldehyde that interacts with the active site.[17] | Research tool for studying caspase-3 activity. | Ki: 0.2 nM (caspase-3), 0.3 nM (caspase-7).[17] |
| Q-VD-OPh | Pan-Caspase Inhibitor | A broad-spectrum, irreversible inhibitor.[17] | General apoptosis inhibitor in research. | IC50: 25-400 nM for caspases 1, 3, 8, 9.[17] |
| PAC-1 | Procaspase-3 Activator | The first small molecule shown to directly activate procaspase-3 to caspase-3.[17] | Investigational anti-cancer agent. | EC50: 0.22 µM.[17] |
| Apoptosis Activator 2 | Activator | Induces caspase-3 activation and PARP cleavage in an Apaf-1 dependent manner.[17] | Research tool for inducing apoptosis. | IC50: ~4 µM.[17] |
Key Experimental Protocols
Studying caspase-3 is fundamental to apoptosis research. The following are detailed protocols for the most common assays used to measure caspase-3 activation and its downstream consequences.
Caspase-3 Activity Assay (Colorimetric & Fluorometric)
This assay quantifies the enzymatic activity of caspase-3 in cell lysates by measuring the cleavage of a specific, labeled peptide substrate.
Principle: Cell lysates containing active caspase-3 are incubated with a synthetic substrate, either DEVD-pNA (colorimetric) or Ac-DEVD-AFC/AMC (fluorometric).[18][19] Cleavage of the substrate releases the chromophore p-nitroaniline (pNA), which can be measured at 400-405 nm, or the fluorophore (AFC/AMC), which can be measured with an appropriate fluorometer.[18][19] The amount of released pNA or AFC/AMC is proportional to the caspase-3 activity in the lysate.[19]
Methodology:
-
Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT fresh before use.[18]
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.[18]
-
DEVD-pNA Substrate (4 mM): Reconstitute in DMSO. Store at -20°C.
-
Ac-DEVD-AFC Substrate (1 mM): Reconstitute in DMSO. Store at -20°C, protected from light.[18]
-
-
Cell Lysate Preparation:
-
Induce apoptosis in the chosen cell line alongside an untreated control population.[18]
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.[18]
-
Centrifuge at 10,000-16,000 x g for 1-15 minutes at 4°C.[18]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[18]
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).[18]
-
-
Assay Procedure (96-well plate format):
-
Dilute lysates to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each well.[20]
-
Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (for colorimetric assay) or 1 mM Ac-DEVD-AFC substrate (for fluorometric assay).[18] Final substrate concentration will be ~200 µM for pNA and ~50 µM for AFC.
-
Include controls: a blank (Lysis Buffer only), lysate from uninduced cells, and optionally, lysate from apoptotic cells with a caspase-3 inhibitor (e.g., Z-DEVD-CHO).[18]
-
Incubate the plate at 37°C for 1-2 hours. For fluorometric assays, protect the plate from light.[18]
-
Read the absorbance at 400-405 nm for the colorimetric assay or fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) for the fluorometric assay using a microplate reader.[19]
-
-
Data Analysis:
Western Blotting for Cleaved Caspase-3
This technique visualizes the proteolytic processing of procaspase-3 into its active, cleaved fragments.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with an antibody that specifically recognizes the cleaved (active) form of caspase-3.[9] The appearance of the p17/p12 fragments is a direct indicator of caspase-3 activation.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described in the activity assay protocol (Section 4.1), or using a standard RIPA buffer.
-
Determine protein concentration and normalize all samples to ensure equal loading (~20 µg of total protein per lane).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[21]
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit monoclonal anti-active caspase-3, typically diluted 1:1000) overnight at 4°C.[21]
-
Wash the membrane three times for 15 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, typically diluted 1:5000) for 1-2 hours at room temperature.[21]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[21]
-
The procaspase-3 will appear as a ~32-35 kDa band, while the large cleaved fragment will be ~17-20 kDa.
-
It is recommended to also probe for a loading control (e.g., β-actin or β-tubulin) to confirm equal protein loading across lanes.[21]
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a key hallmark of late-stage apoptosis downstream of caspase-3 activation.[22][23]
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., fluorescently tagged or biotinylated) to the 3'-hydroxyl ends of fragmented DNA.[22][24] These labeled nicks can then be visualized by fluorescence microscopy or quantified by flow cytometry, identifying apoptotic cells within a population.[23]
Methodology (for adherent cells):
-
Sample Preparation:
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Detection and Imaging:
-
Wash the samples twice with a wash buffer (e.g., 3% BSA in PBS).[24]
-
If using a biotin-dUTP, incubate with fluorescently-labeled streptavidin. If using a directly labeled fluorescent dUTP, you can proceed to counterstaining.
-
Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI for 15 minutes.[24]
-
Wash the samples twice with PBS.[24]
-
Mount the coverslips or image the plate using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.[23]
-
Conclusion
Caspase-3 is unequivocally a central executioner in the intricate process of programmed cell death. Its activation, through both extrinsic and intrinsic pathways, unleashes a coordinated proteolytic cascade that results in the orderly demise of the cell. The tight regulation of its activity underscores its potent function and the necessity of preventing its accidental deployment. For researchers and drug developers, understanding the multifaceted role of caspase-3 is paramount. It serves not only as a definitive marker of apoptosis but also as a critical therapeutic target for a host of human diseases. The experimental protocols and data presented in this guide provide a robust framework for investigating the function of this essential protease and for exploring novel therapeutic strategies aimed at modulating its activity.
References
- 1. US11291705B2 - Use of caspase-3 inhibitors and caspase-3 activators in the manufacture of medicament for treating cancer and wound healing - Google Patents [patents.google.com]
- 2. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. proteopedia.org [proteopedia.org]
- 11. [PDF] Emerging roles of caspase-3 in apoptosis | Semantic Scholar [semanticscholar.org]
- 12. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-3-dependent and -independent apoptosis in focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. abcam.com [abcam.com]
- 21. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. opentrons.com [opentrons.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
Z-DQMD-FMK: A Technical Guide to a Specific Caspase-3/7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Information
A summary of the key chemical and physical properties of Z-DQMD-FMK is presented in Table 1.
| Property | Value | Reference(s) |
| Full Chemical Name | Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone | [1][3] |
| Molecular Formula | C₂₉H₄₀FN₅O₁₁S | [1][3] |
| Molecular Weight | 685.72 g/mol | [1][3] |
| CAS Number | 767287-99-0 | [1] |
| Appearance | Lyophilized solid | [3] |
| Purity | ≥85-98% by HPLC (supplier dependent) | [3][4] |
| Solubility | Soluble in DMSO (>10 mM) | [1][5] |
| Storage | Store at -20°C | [1][5] |
Mechanism of Action
This compound is an irreversible inhibitor of caspase-3 and caspase-7.[1][2] Its inhibitory activity is conferred by the fluoromethylketone (FMK) group, which acts as a warhead. The peptide sequence, Asp-Gln-Met-Asp, directs the inhibitor to the active site of caspase-3. Upon binding, the FMK group forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase, leading to irreversible inhibition of its proteolytic activity.[1]
The benzyloxycarbonyl (Z) group at the N-terminus and the O-methylation of the aspartic acid residues enhance the cell permeability of the compound, allowing it to effectively target intracellular caspases.
Biological Activity and Applications
This compound has been utilized in a variety of in vitro and in vivo studies to probe the role of caspase-3 in apoptosis.
In Vitro Applications
-
Inhibition of MG132-Induced Apoptosis: this compound has been shown to inhibit apoptosis induced by the proteasome inhibitor MG132 in small cell lung cancer cells.[1][6]
-
Prevention of Caspase-3 Activation: In a study on zinc-deficient 3T3-Swiss Albino cells, treatment with 25 μM this compound prevented the activation of caspase-3.[1][5]
In Vivo Applications
-
Modulation of Apoptosis in a Mouse Model: In a study involving C57BL/6 mice, intraperitoneal administration of this compound at a dosage of 10 μmol/kg for 7 days resulted in decreased apoptosis of lung cells.[5]
Quantitative Data
A critical aspect of characterizing any inhibitor is its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Despite a thorough search of available literature, specific IC₅₀ or Kᵢ values for this compound against caspase-3, caspase-7, or other caspases are not publicly documented. This represents a significant gap in the publicly available data for this compound. For comparison, other well-characterized caspase-3 inhibitors like Z-DEVD-FMK have reported IC₅₀ values in the nanomolar range.
Experimental Protocols
While the original synthesis protocol for this compound is not available, this section provides detailed protocols for its use in common experimental settings, based on established methods for similar caspase inhibitors.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized solid. To prepare a stock solution, reconstitute the compound in sterile, anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 685.72 g/mol ), add 145.8 µL of DMSO.
-
Solubilization: To ensure complete dissolution, gently warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.[1][5]
In Vitro Caspase-3 Inhibition Assay
This protocol describes a method to assess the inhibition of caspase-3 activity in cell lysates using a fluorogenic substrate.
Caption: Experimental workflow to evaluate the anti-apoptotic effect of this compound in cultured cells.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Apoptosis-inducing agent
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit, antibodies for cleaved caspase-3 and cleaved PARP, TUNEL assay kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours. Include a vehicle control.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the culture medium and incubate for the desired time.
-
Apoptosis Assessment: Harvest the cells and assess apoptosis using one or more of the following methods:
-
Western Blotting: Analyze cell lysates for the presence of cleaved (active) caspase-3 and cleaved PARP.
-
Flow Cytometry: Stain cells with Annexin V and Propidium Iodide to quantify the percentage of apoptotic and necrotic cells.
-
Fluorescence Microscopy: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Signaling Pathway
This compound acts on the execution phase of the apoptotic signaling pathway. A simplified diagram of this pathway, indicating the point of inhibition by this compound, is shown below.
Apoptotic Signaling Pathway and Inhibition by this compound
Caption: Simplified diagram of the apoptotic signaling pathway showing inhibition of executioner caspases by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of caspase-3 and caspase-7 in apoptosis. Its cell-permeable and irreversible nature makes it suitable for a range of in vitro and in vivo applications. However, the lack of publicly available data on its synthesis and quantitative inhibitory profile is a notable limitation. The protocols and information provided in this guide are intended to facilitate its use in research, with the caveat that researchers may need to empirically determine the optimal concentrations and conditions for their specific experimental systems. Further characterization of this compound would be of significant benefit to the scientific community.
References
Z-DQMD-FMK: A Technical Guide to a Specific Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-DQMD-FMK, a potent and specific, cell-permeable irreversible inhibitor of caspase-3, serves as a critical tool in the study of apoptosis. This technical guide provides an in-depth overview of the molecular structure, properties, and applications of this compound. It includes a comprehensive summary of its physicochemical characteristics, detailed experimental protocols for its use in various assays, and a visual representation of its role in apoptotic signaling pathways. This document is intended to be a valuable resource for researchers in the fields of cell biology, oncology, and neurobiology, as well as for professionals involved in drug discovery and development.
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of a broad spectrum of cellular substrates, ultimately leading to the dismantling of the cell.
This compound (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a synthetic tetrapeptide that acts as a highly specific and irreversible inhibitor of caspase-3.[1] Its specificity is conferred by the peptide sequence DQMD, which is recognized by the active site of caspase-3. The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.[2] This property makes this compound a valuable molecular probe for elucidating the specific roles of caspase-3 in apoptotic pathways and for investigating the therapeutic potential of caspase-3 inhibition.
Molecular Structure and Properties
This compound is a well-characterized small molecule with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C29H40FN5O11S | [3] |
| Molecular Weight | 685.72 g/mol | [3] |
| CAS Number | 767287-99-0 | [3] |
| Appearance | Lyophilized solid | [4] |
| Purity | ≥85% by HPLC | [4] |
| Solubility | Soluble in DMSO (>10 mM), insoluble in ethanol and water | [3] |
| Storage | Store at -20°C, desiccated | [3] |
Synonyms:
-
Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK
-
Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-3. The peptide sequence Asp-Gln-Met-Asp is recognized by the substrate-binding pocket of caspase-3. The fluoromethylketone group then forms a covalent thioether linkage with the cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.[2] By specifically targeting caspase-3, this compound allows for the dissection of its role in the apoptotic cascade.
Quantitative Data
| Inhibitor | Target | IC50 | Reference(s) |
| Z-DEVD-FMK | Caspase-3 | 18 µM | [5] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways
Caspase-3 is a central executioner caspase that can be activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, leads to the release of cytochrome c from the mitochondria.[6][7] Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates caspase-3.
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3.
Once activated, caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Experimental Protocols
The following are general protocols for common assays involving caspase inhibitors like this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Caspase-3 Activity Assay (Fluorometric)
This protocol is adapted from a general method for measuring caspase activity using a fluorogenic substrate.[9][10][11]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a suitable culture vessel and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 10-100 µM, pre-incubated for 1-2 hours) for the desired time.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C. Collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Caspase Assay: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume with Lysis Buffer.
-
Substrate Addition: Add the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC) to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
Western Blot Analysis of PARP Cleavage
This protocol provides a general guideline for detecting the cleavage of PARP, a downstream substrate of caspase-3.
Materials:
-
Treated cell lysates (prepared as in 6.1)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
Conclusion
This compound is a powerful and specific tool for investigating the role of caspase-3 in apoptosis. Its irreversible mechanism of action and cell permeability make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides essential information on its molecular properties, mechanism of action, and application in key experimental protocols. By utilizing this compound, researchers can continue to unravel the complex signaling networks that govern programmed cell death, paving the way for the development of novel therapeutic strategies for diseases characterized by aberrant apoptosis.
References
- 1. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 3. apexbt.com [apexbt.com]
- 4. Caspase-3 inhibitor, this compound, Catalog: 2782 | AkrivisBio [akrivisbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of caspases occurs downstream from radical oxygen species production, Bcl-xL down-regulation, and early cytochrome C release in apoptosis induced by transforming growth factor beta in rat fetal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Understanding Caspase Inhibition with Z-DQMD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Z-DQMD-FMK, a specific and irreversible inhibitor of caspase-3. It covers the inhibitor's mechanism of action, key quantitative data, its role in the context of apoptotic signaling pathways, and detailed protocols for its application in common cell-based assays.
Introduction: Apoptosis and the Role of Caspase-3
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. This process is primarily orchestrated by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated by two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][3][4] Both pathways converge on the activation of executioner caspases, most notably caspase-3, which is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]
This compound: A Specific and Irreversible Caspase-3 Inhibitor
This compound (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a synthetic peptide designed as a specific, cell-permeable, and irreversible inhibitor of caspase-3.[3][5][6][7] It is also reported to inhibit the closely related caspase-7.[5]
Mechanism of Action: The inhibitory activity of this compound is conferred by its fluoromethyl ketone (FMK) group. This group allows the inhibitor to covalently bind to the thiol group within the active site of caspase-3, resulting in irreversible inhibition of its proteolytic activity.[5] The peptide sequence, Asp(OMe)-Gln-Met-Asp(OMe), mimics the natural substrate recognition site of caspase-3, thereby conferring specificity.
Quantitative Data and Physical Properties
For effective experimental design, understanding the physical and chemical properties of this compound, along with its effective concentrations, is critical.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Full Name | Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone | [7][8] |
| CAS Number | 767287-99-0 | [8][9] |
| Molecular Formula | C₂₉H₄₀FN₅O₁₁S | [7][8] |
| Molecular Weight | 685.72 g/mol | [7][8] |
| Appearance | Lyophilized solid | [3][7] |
| Purity | ≥85-98% by HPLC | [3][7] |
Table 2: Solubility and Storage
| Property | Details | Source(s) |
| Solubility | Soluble in DMSO (>10 mM or ≥29.2 mg/mL). Insoluble in ethanol and water. | [5][9] |
| Stock Solution | Prepare a concentrated stock in high-purity DMSO. Warm to 37°C and/or sonicate to aid dissolution. | [5] |
| Storage | Store lyophilized solid at -20°C. Store stock solution in aliquots at -20°C for several months. Avoid freeze-thaw cycles. | [5][8] |
Table 3: Efficacy and Recommended Concentrations
| Application | Effective Concentration | Notes | Source(s) |
| IC₅₀ Value | Not available in cited literature. | While known as a potent inhibitor, specific IC₅₀ values against purified caspases are not consistently reported in public literature. | |
| In Vitro (Cell Culture) | 2 - 10 µM | Recommended starting range for inhibiting caspase activity. Optimal dose may vary. | |
| In Vitro (Cell Culture) | 25 µM | Shown to prevent caspase-3 activation in zinc-deficient 3T3-Swiss Albino cells. | [5][8] |
| In Vivo (Mice) | 10 µmol/kg | Administered daily via intraperitoneal (i.p.) injection in C57BL/6 mice. | [8] |
Core Signaling Pathways in Apoptosis
This compound acts at the final execution stage of apoptosis by directly inhibiting caspase-3. The following diagrams illustrate the canonical activation pathways leading to this point.
Caption: The Extrinsic (Death Receptor) Apoptosis Pathway.
Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Inhibition of Apoptosis (Annexin V/PI Staining)
This protocol assesses the ability of this compound to prevent apoptosis induced by a stimulus, measured by flow cytometry.
Materials:
-
Cells of interest (adherent or suspension)
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., Staurosporine, Etoposide)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours. Include an untreated control group.
-
Induction of Apoptosis: Add the apoptotic stimulus to the pre-treated wells. Maintain a set of control wells with only the inhibitor and another with only the stimulus.
-
Incubation: Incubate the plate for a predetermined time sufficient to induce apoptosis (e.g., 4-24 hours, depending on the stimulus and cell type).
-
Cell Harvesting:
-
Suspension cells: Transfer cells directly to flow cytometry tubes.
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the harvested cells (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of this compound on caspase-3 activity within cell lysates.
Materials:
-
Treated cell pellets (as prepared in Protocol 1, steps 1-5)
-
Ice-cold Cell Lysis Buffer
-
Protein Assay Kit (e.g., BCA)
-
Caspase-3 Assay Buffer
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
This compound
-
Fluorometric plate reader
Methodology:
-
Cell Lysis: Resuspend the harvested cell pellets in ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each lysate using a standard protein assay.
-
Assay Preparation: In a 96-well black microplate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume of all wells to be equal using Cell Lysis Buffer.
-
Reaction Setup: Prepare a master mix containing Caspase-3 Assay Buffer and the fluorogenic substrate (Ac-DEVD-AMC) according to the manufacturer's instructions.
-
Initiate Reaction: Add the master mix to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 350/450 nm for AMC) every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence intensity over time). Compare the rates between the untreated, stimulus-only, and this compound-treated samples to determine the percentage of caspase-3 inhibition.
Protocol 3: Cell Viability Assay (WST-1/MTT)
This protocol determines if caspase inhibition by this compound rescues cells from death, as measured by metabolic activity.
Materials:
-
Cells of interest
-
96-well clear cell culture plate
-
Complete cell culture medium
-
Apoptotic stimulus
-
This compound
-
Vehicle control (DMSO)
-
WST-1 or MTT reagent
-
Spectrophotometric plate reader
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them as described in Protocol 1 (steps 1-4). Include appropriate controls (untreated, vehicle, stimulus-only, inhibitor-only).
-
Add Reagent: At the end of the treatment period, add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step (e.g., adding DMSO or a specialized buffer) is required after incubation.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1; 570 nm for MTT).
-
Data Analysis: Normalize the absorbance readings to the untreated control to calculate the percentage of cell viability for each condition. This will show whether this compound treatment can restore cell viability in the presence of an apoptotic stimulus.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the efficacy of this compound in a cell-based apoptosis experiment.
Caption: General workflow for studying caspase inhibition.
References
- 1. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Caspase-3 inhibitor, this compound, Catalog: 2782 | AkrivisBio [akrivisbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-DQMD-FMK: A Technical Guide to its Application in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase family of cysteine proteases are central executioners of the apoptotic pathway. Among them, caspase-3 is a key effector caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-3.[1][2][3] Its high specificity makes it an invaluable tool for researchers studying the mechanisms of apoptosis in cancer cells. This guide provides an in-depth overview of this compound's mechanism, applications, and the experimental protocols used to investigate its effects.
Mechanism of Action
This compound is a peptide-based inhibitor designed to specifically target the active site of caspase-3.[1] The peptide sequence (DQMD) mimics the natural cleavage site of caspase-3 substrates. The fluoromethylketone (FMK) group at the C-terminus forms a covalent thioether linkage with the cysteine residue in the active site of caspase-3, leading to its irreversible inhibition.[4] By blocking caspase-3 activity, this compound effectively halts the downstream events of the apoptotic cascade, allowing researchers to confirm the role of this specific caspase in a given cell death pathway. It has been demonstrated to inhibit apoptosis induced by various stimuli, such as the proteasome inhibitor MG-132 in small cell lung cancer cells.[3][4][5][6]
Role in Apoptotic Signaling Pathways
Caspase-3 is a convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8] Once activated by initiator caspases (like caspase-9 or caspase-8), caspase-3 proceeds to cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to cellular dismantling.[9] this compound acts specifically at this crucial execution step.
Recent research has also identified a role for caspase-3 in regulating the switch between apoptosis and another form of programmed cell death called pyroptosis.[10] In cells with high expression of Gasdermin E (GSDME), activated caspase-3 can cleave GSDME, triggering pyroptosis. In cells with low GSDME expression, the classical apoptotic pathway proceeds.[10] this compound can be used to dissect these pathways, determining whether a therapeutic agent's effect is dependent on caspase-3-mediated apoptosis, pyroptosis, or another cell death mechanism.
Quantitative Data: Effective Concentrations of this compound
This compound is used as a tool to inhibit apoptosis rather than to induce it. Therefore, its potency is measured by the concentration required to effectively block caspase-3 activity and prevent cell death initiated by another stimulus. The optimal concentration can vary depending on the cell type, the apoptosis-inducing agent, and the duration of the experiment.
| Cell Line/Model | Apoptotic Stimulus | Effective Concentration of this compound | Observed Effect |
| 3T3-Swiss Albino cells | Zinc-deficiency | 25 µM | Prevented activation of caspase-3.[1][4] |
| Small cell lung cancer cells | MG-132 | Not specified | Inhibited MG-132-induced cell death.[4][5] |
| C57BL/6 mice (in vivo) | Fungal infection | 10 µmol/kg (i.p.) | Decreased apoptosis of lung cells.[1] |
| General recommendation | Various | 10 - 100 µM | Recommended range for dose-response experiments in tumor cells. |
Experimental Protocols
To assess the role of caspase-3 in cancer cell apoptosis and the efficacy of this compound, several key experiments are routinely performed.
Caspase-3 Activity Assay
This assay quantifies the enzymatic activity of caspase-3 in cell lysates using a specific substrate that becomes fluorescent or chromogenic upon cleavage.
Principle: Cell lysates are incubated with a synthetic tetrapeptide substrate specific for caspase-3, such as DEVD, which is conjugated to a reporter molecule (e.g., p-nitroanilide (pNA) for colorimetric assays or 7-amino-4-methylcoumarin (AMC) for fluorometric assays). Active caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Detailed Protocol (Fluorometric):
-
Cell Treatment: Seed cells in a multi-well plate. Treat with the apoptosis-inducing agent in the presence or absence of a pre-incubated dose of this compound (e.g., 25-50 µM for 1-2 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis: After treatment, collect and wash the cells with cold PBS. Lyse the cells on ice for 10-20 minutes using a specific lysis buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 0.5% Triton X-100). Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard method like the Bradford or BCA assay.
-
Assay Reaction: In a black 96-well plate, add 10-50 µg of protein from each lysate. Prepare a master reaction mix containing a caspase assay buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM).
-
Incubation: Add the reaction mix to each well, mix, and incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The increase in fluorescence is proportional to the caspase-3 activity.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Detailed Protocol:
-
Cell Treatment: Induce apoptosis in cultured cells as described previously, including this compound treatment groups.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS, then resuspend the pellet in 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[5]
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[4]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Cleaved Caspase-3
This technique detects the activation of caspase-3 by identifying its cleaved, active fragments.
Principle: Pro-caspase-3 is an inactive zymogen of approximately 35 kDa. During apoptosis, it is cleaved into large (p17/p19) and small (p12) subunits, which form the active enzyme.[9] An antibody specific to the cleaved form of caspase-3 is used to detect these smaller fragments, confirming its activation.
Detailed Protocol:
-
Protein Extraction: Prepare cell lysates as described for the caspase activity assay. Ensure the lysis buffer contains protease inhibitors (though for caspase assays themselves, they are omitted).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes cleaved caspase-3 (Asp175).
-
Secondary Antibody Incubation: Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of p17/p19 bands indicates caspase-3 activation, which should be inhibited in samples pre-treated with this compound.
Conclusion
This compound is an essential and highly specific tool for elucidating the role of caspase-3 in cancer cell apoptosis. Its ability to irreversibly inhibit this key executioner caspase allows researchers to confirm apoptosis pathways, distinguish between different forms of programmed cell death, and validate the mechanisms of novel anti-cancer therapeutics. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for the effective application of this compound in apoptosis research.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Caspase 3 inhibitor | Hello Bio [hellobio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 9. This compound | Benchchem [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Exploring Neuroprotection Using Z-DQMD-FMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DQMD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a critical executioner enzyme in the apoptotic signaling cascade.[1][2] The targeted inhibition of caspase-3 presents a promising therapeutic strategy for mitigating neuronal cell death in a variety of neurological disorders, including traumatic brain injury (TBI) and spinal cord injury (SCI). This technical guide provides an in-depth overview of the core principles and methodologies for investigating the neuroprotective effects of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the Apoptotic Cascade
This compound, with the full chemical name Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone, is a synthetic peptide that selectively targets and inhibits caspase-3.[1] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic site of active caspase-3, leading to its irreversible inactivation.[2] By blocking caspase-3 activity, this compound can prevent the cleavage of downstream substrates essential for the execution of apoptosis, such as poly(ADP-ribose) polymerase (PARP) and the inhibitor of caspase-activated DNase (ICAD), thereby preserving cellular integrity and function.[1]
Quantitative Data on Neuroprotection
While specific neuroprotective data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar caspase-3 inhibitor, Z-DEVD-FMK, provides valuable insights into the potential efficacy of this class of compounds. The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of caspase-3 inhibition in models of acute neuronal injury.
Table 1: In Vivo Neuroprotective Efficacy of Caspase-3 Inhibition
| Model | Compound | Dosage | Administration Route | Key Outcomes | Reference |
| Traumatic Brain Injury (CCI Mouse Model) | Caspase-3 Inhibitor | 160 ng | Intracerebroventricular (ICV) | Improved motor recovery on days 7, 14, and 21 post-injury | [1] |
| Traumatic Spinal Cord Injury (Rat Model) | Z-DEVD-FMK | Not Specified | Local Application | Reduced mean apoptotic index at 4 hours post-injury (16.40 ± 4.91 vs. 33.01 ± 6.62 in trauma-only group) | [3] |
| Traumatic Spinal Cord Injury (Rat Model) | Z-DEVD-FMK | Not Specified | Local Application | Improved mean inclined-plane angle at 7 days post-injury (47° ± 2.0° vs. 41.5° ± 1.3° in trauma-only group) | [3] |
| Traumatic Spinal Cord Injury (Rat Model) | Z-LEHD-FMK (Caspase-9 Inhibitor) | 0.8 µM/kg | Not Specified | Reduced mean apoptotic cell count at 24 hours (50.5 ± 1.9 vs. 90.25 ± 2.6 in trauma-only group) and 7 days (17.7 ± 2.6 vs. 49 ± 2.1 in trauma-only group) | [4] |
Table 2: In Vitro Data for Caspase Inhibitors
| Cell Line | Compound | Concentration | Application | Outcome | Reference |
| 3T3-Swiss Albino cells | This compound | 25 µM | Prevention of caspase-3 activation in zinc-deficient cells | Prevented activation of caspase-3 | [2][5] |
| Jurkat cells | Z-DEVD-FMK | Not Specified | Inhibition of camptothecin-induced apoptosis | Reduced apoptosis to levels of untreated controls | [6] |
| Human ovarian granulosa cell lines | Z-VAD-FMK (Pan-caspase inhibitor) | Not Specified | Protection from etoposide-induced cell death | Inhibited the etoposide-induced decrease in metabolic activity | [7] |
| Cochlear organotypic cultures | Z-VAD-FMK (Pan-caspase inhibitor) | Not Specified | Prevention of Actinomycin-D-induced hair cell damage | Significantly reduced hair cell loss and apoptosis | [8] |
Experimental Protocols
In Vitro Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.[9][10]
Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT, 1M stock)
-
Caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.
-
For adherent cells, scrape and collect them. For suspension cells, pellet by centrifugation.
-
Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer with DTT immediately before use (e.g., add 10 µL of 1M DTT to 1 mL of 2x Reaction Buffer).
-
To each well of a 96-well plate, add 50 µL of the cell lysate. For a background control, add 50 µL of Cell Lysis Buffer.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Subtract the background reading from the sample readings.
-
Caspase-3 activity can be expressed as the change in absorbance per unit of time per microgram of protein.
-
In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a rat model of traumatic SCI.[3][4]
Materials:
-
Wistar albino rats
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Weight-drop device for inducing SCI
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
TUNEL staining kit
-
Microscope
Procedure:
-
Animal Model:
-
Anesthetize the rats according to approved institutional protocols.
-
Perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induce a contusion injury using a weight-drop device (e.g., a 10g weight dropped from a specific height).
-
-
Drug Administration:
-
Prepare the this compound solution in a suitable vehicle.
-
Administer this compound or vehicle to the animals. The route of administration can be intraperitoneal, intravenous, or local application to the injury site. The timing of administration post-injury is a critical parameter to investigate (e.g., 30 minutes, 1 hour).
-
-
Functional Recovery Assessment:
-
At various time points post-injury (e.g., 1, 7, 14, 21, and 28 days), assess the motor function of the animals using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale or the inclined-plane test.
-
-
Histological Analysis (TUNEL Staining):
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Carefully dissect the spinal cord and post-fix the tissue.
-
Process the tissue for paraffin embedding and sectioning.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the spinal cord sections to detect apoptotic cells, following the manufacturer's protocol.[11][12]
-
Counterstain the sections with a nuclear stain (e.g., DAPI or Methyl Green).
-
-
Data Analysis:
-
Quantify the number of TUNEL-positive cells in the lesion epicenter and surrounding areas.
-
Compare the number of apoptotic cells and the functional recovery scores between the this compound-treated group and the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in neuronal apoptosis and the experimental workflows for assessing neuroprotection.
Caption: Neuronal apoptosis signaling and this compound inhibition.
Caption: Workflow for in vitro neuroprotection assays.
Caption: Workflow for in vivo neuroprotection studies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection and functional recovery after application of the caspase-9 inhibitor z-LEHD-fmk in a rat model of traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase inhibitor z-VAD-FMK increases the survival of hair cells after Actinomycin-D-induced damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. mpbio.com [mpbio.com]
- 11. Neuronal and Glial Apoptosis after Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
Methodological & Application
Application Notes and Protocols for Z-DQMD-FMK in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the cell-permeable, irreversible caspase-3 inhibitor, Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone), in cell culture experiments. This compound is a valuable tool for investigating the role of caspase-3 in apoptosis and for screening potential therapeutic agents that target this pathway.
Mechanism of Action
This compound is a highly specific inhibitor of caspase-3, a key executioner caspase in the apoptotic signaling cascade. The peptide sequence Asp-Gln-Met-Asp (DQMD) is recognized by the active site of caspase-3. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue of caspase-3, thereby inactivating the enzyme. Its cell-permeable nature, facilitated by the benzyloxycarbonyl (Z) group, allows it to effectively block caspase-3 activity within intact cells.[1][2]
Applications
-
Inhibition of apoptosis: this compound can be used to determine if a specific apoptotic stimulus acts through the caspase-3 pathway.
-
Target validation: In drug discovery, it can help validate whether inhibiting caspase-3 is a viable therapeutic strategy.
-
Mechanism of action studies: Researchers can use this compound to dissect the downstream events of caspase-3 activation.
-
Control for caspase-3 dependent assays: It serves as a negative control in experiments measuring caspase-3 activity.
Data Presentation
| Parameter | Value Range | Notes |
| Working Concentration | 10 - 100 µM | Optimization is critical. Start with a dose-response curve. |
| Incubation Time | 30 minutes - 24 hours | Dependent on the timing of apoptosis induction. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-20 mM). |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |
Signaling Pathway
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling pathway and the point of inhibition by this compound. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which can converge on the activation of caspase-3.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
General Guidelines for this compound Preparation and Use
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a stock solution of 10-20 mM. Gently vortex to ensure it is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the cell culture does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Treatment: Add the this compound working solution to your cell cultures. The timing of addition will depend on your experimental design. For inhibition studies, it is common to pre-incubate the cells with this compound for 30 minutes to 2 hours before adding the apoptotic stimulus.
Experimental Workflow: Investigating Caspase-3 Inhibition
The following diagram outlines a typical workflow for studying the effect of this compound on apoptosis.
Western Blot Analysis of Caspase-3 and PARP Cleavage
This protocol allows for the detection of the active (cleaved) form of caspase-3 and one of its key substrates, PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved caspase-3
-
Rabbit anti-PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Expected Results: In apoptotic cells, you will observe a decrease in the full-length PARP band (~116 kDa) and the appearance of a cleaved PARP fragment (~89 kDa). Similarly, you will see a decrease in pro-caspase-3 (~35 kDa) and the appearance of the cleaved (active) caspase-3 fragment (~17/19 kDa). Treatment with this compound should inhibit the cleavage of both PARP and caspase-3.
Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This method allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. Centrifuge at a low speed and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Expected Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Treatment with an apoptotic stimulus should increase the percentage of Annexin V-positive cells. Co-treatment with this compound is expected to reduce this percentage, indicating inhibition of apoptosis.
References
- 1. Caspase-3-like activity is necessary but not sufficient for daunorubicin-induced apoptosis in Jurkat human lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-DQMD-FMK in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Z-DQMD-FMK, a potent and specific inhibitor of caspase-3, in the context of cancer cell research. The following sections detail its mechanism of action, effective concentrations in various cancer cell lines, and detailed protocols for key experimental assays.
Introduction
This compound is a cell-permeable, irreversible pan-caspase inhibitor with high specificity for caspase-3, a key executioner caspase in the apoptotic signaling cascade. By binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of essential cellular substrates like Poly (ADP-ribose) polymerase (PARP). This makes it an invaluable tool for studying the role of caspase-3-mediated apoptosis in cancer biology and for evaluating the efficacy of pro-apoptotic cancer therapies.
Mechanism of Action
This compound is a tetrapeptide (Asp-Gln-Met-Asp) conjugated to a fluoromethylketone (FMK) group. The peptide sequence mimics the cleavage site of caspase-3 substrates, allowing the inhibitor to specifically target this enzyme. The FMK group forms a covalent bond with the cysteine residue in the active site of caspase-3, leading to its irreversible inhibition. This blockade of caspase-3 activity prevents the proteolytic cleavage of downstream targets, thereby inhibiting the execution phase of apoptosis.
Data Presentation: Effective Concentrations of this compound and Related Caspase-3 Inhibitors in Cancer Cells
The optimal concentration of this compound can vary depending on the cancer cell line and the specific experimental conditions. The following table summarizes reported effective concentrations of this compound and other closely related caspase-3 inhibitors in various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Generally, caspase inhibitors are effective in the range of 50 nM to 100 µM[1].
| Inhibitor | Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | 3T3-Swiss Albino | (Non-cancerous fibroblast) | 25 µM | 24 hours | Prevention of caspase-3 activation | ApexBio |
| Z-DEVD-FMK (Caspase-3 Inhibitor) | A549 | Lung Adenocarcinoma | 50 µM | 24 hours | Alleviation of treatment-induced apoptosis | [2] |
| Z-DEVD-FMK (Caspase-3 Inhibitor) | HCT116 | Colorectal Carcinoma | 50 µM | 48 hours | Prevention of apoptosis | [3] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | THP.1 | Acute Myeloid Leukemia | 10 µM | - | Inhibition of apoptosis | [4] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | Jurkat | T-cell Leukemia | 10 µM | - | Inhibition of apoptosis | [4] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | HL60 | Promyelocytic Leukemia | 50 µM | - | Blockade of camptothecin-induced DNA fragmentation | [4] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | A549 | Lung Adenocarcinoma | 50 µM | 24 hours | Inhibition of curcumin-induced apoptosis | [5] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | Calu-6, A549 | Lung Cancer | 15 µM | 24 hours | Reduction in the number of dead and sub-G1 cells | |
| Z-IETD-FMK (Caspase-8 Inhibitor) | Jurkat | T-cell Leukemia | 25-100 µM | - | Inhibition of T-cell proliferation | [6] |
| Z-LEHD-FMK (Caspase-9 Inhibitor) | SW480, H460 | Colon Adenocarcinoma, Non-small Cell Lung Cancer | Not specified | - | Did not protect from TRAIL-induced apoptosis | [7] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-20 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Then, add the apoptosis-inducing agent and incubate for the desired period (e.g., 24, 48, or 72 hours). Include wells with untreated cells and cells treated with the apoptosis-inducer alone as controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the apoptosis-inducing agent in the presence or absence of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This protocol detects the activation of caspase-3 and the cleavage of its substrate PARP.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 (Asp175) and/or cleaved PARP (Asp214) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Apoptotic signaling pathways and the inhibitory action of this compound on Caspase-3.
Caption: General experimental workflow for studying the effects of this compound on cancer cells.
Caption: Logical relationship between this compound concentration and its effect on apoptosis.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Z-DQMD-FMK Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DQMD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-3 and caspase-7.[1] Caspases are a family of cysteine proteases that play essential roles in the execution phase of apoptosis (programmed cell death) and other cellular processes.[2][3] Specifically, caspase-3 is a key executioner caspase, activated by both intrinsic and extrinsic apoptotic pathways.[3][4] Once activated, it cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]
The this compound peptide contains a fluoromethyl ketone (FMK) group that allows it to covalently bind to the active site of caspase-3, thereby irreversibly inhibiting its activity.[1] This makes this compound an invaluable tool in the study of apoptosis, allowing researchers to investigate the roles of caspase-3 and -7 in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and inflammatory responses.[1][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo research settings.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Full Chemical Name | Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone | [1] |
| Molecular Weight | 685.72 g/mol | [1][7][8] |
| Molecular Formula | C29H40FN5O11S | [1][7][8] |
| CAS Number | 767287-99-0 | [1][7][8] |
| Appearance | Solid | [8] |
| Solubility | ≥29.2 mg/mL in DMSO; Insoluble in Ethanol and Water | [1][8] |
| Purity | ≥98% | [8] |
Signaling Pathway: The Role of Caspase-3 in Apoptosis
Caspase-3 is a central executioner in the apoptotic signaling cascade. Its activation is a point of convergence for multiple upstream pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, which undergoes auto-activation. Activated caspase-8 then directly cleaves and activates pro-caspase-3.[3][4]
-
Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 and pro-caspase-9 to form the apoptosome. Within this complex, pro-caspase-9 is activated and proceeds to cleave and activate pro-caspase-3.[3]
Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving numerous critical proteins, including structural proteins and DNA repair enzymes, leading to the characteristic features of apoptosis.[3] Furthermore, under certain conditions, caspase-3 can cleave Gasdermin E (GSDME), switching the mode of cell death from apoptosis to pyroptosis, a pro-inflammatory form of cell death.[9]
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Protocols
4.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO, >99.9%)[10]
-
Microcentrifuge tubes (1.5 mL, sterile)
-
Pipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
4.2. Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
-
Pre-use Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.[11]
-
Calculation: Determine the mass of this compound required.
-
Molecular Weight (MW) = 685.72 g/mol = 685.72 mg/mmol.
-
To prepare a 10 mM stock solution (10 mmol/L), you need 10 µmol per mL.
-
Mass (mg) = 10 µmol/mL * (685.72 mg/mmol) * (1 mmol/1000 µmol) = 6.857 mg per 1 mL of DMSO .
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
For compounds that are slow to dissolve, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can aid dissolution.[1][7][8] Visually inspect the solution to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[12][13][14]
-
Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent (DMSO).
-
Store the aliquots at -20°C . The stock solution is stable for several months when stored properly.[1][7][8]
-
Caption: Workflow for preparing this compound stock solution.
4.3. Protocol for Preparing a Working Solution
-
Thawing: Remove a single aliquot of the -20°C stock solution and thaw it at room temperature.
-
Dilution: Dilute the stock solution directly into your cell culture medium or experimental buffer to achieve the desired final concentration.
-
Example: To prepare 1 mL of medium with a final this compound concentration of 25 µM from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (25 µM) * (1 mL)
-
(10,000 µM) * V1 = (25 µM) * (1000 µL)
-
V1 = (25 * 1000) / 10,000 = 2.5 µL
-
-
Add 2.5 µL of the 10 mM stock solution to 997.5 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to your cells or experimental system.
-
Solvent Control: It is critical to include a vehicle control in your experiments by adding an equivalent volume of DMSO to a separate set of cells or samples to account for any effects of the solvent itself.[15]
Application Example: Inhibition of Apoptosis in Cell Culture
This compound can be used to determine if a specific cellular process is dependent on caspase-3 activity.
-
Cell Type: 3T3-Swiss Albino cells.[7]
-
Treatment: Induce apoptosis using a known stimulus (e.g., staurosporine, zinc deficiency).
-
Inhibitor Application: Treat one set of cells with the apoptosis-inducing agent plus this compound at a final concentration of 25 µM.[7] Treat a control set with the agent plus a DMSO vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24 hours).[7]
-
Analysis: Assess apoptosis using methods such as caspase-3 activity assays, TUNEL staining, or Western blotting for cleaved PARP. A significant reduction in apoptotic markers in the this compound-treated group would indicate that the observed cell death is caspase-3 dependent.
Disclaimer: This product is for research use only and is not intended for therapeutic or diagnostic use in humans or animals. Always follow safe laboratory practices and consult the Safety Data Sheet (SDS) for handling information.
References
- 1. apexbt.com [apexbt.com]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-DQMD-FMK in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DQMD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic signaling pathway. Its specificity makes it an invaluable tool for studying the mechanisms of apoptosis. By inhibiting caspase-3, this compound prevents the cleavage of downstream substrates, such as poly (ADP-ribose) polymerase (PARP), thereby blocking the progression of apoptosis. Western blot analysis is a fundamental technique used to observe the effects of this compound by detecting changes in the levels of pro-caspase-3, its active cleaved fragments, and the cleavage of its substrates. These application notes provide a comprehensive guide to utilizing this compound in conjunction with Western blotting to investigate apoptosis.
Mechanism of Action
This compound is a synthetic peptide containing the caspase-3 recognition sequence Asp-Gln-Met-Asp (DQMD) and is modified with a fluoromethyl ketone (FMK) group. This FMK group allows the inhibitor to form a covalent bond with the catalytic cysteine residue in the active site of caspase-3, leading to its irreversible inhibition.[1] This targeted inhibition allows researchers to dissect the specific role of caspase-3 in various apoptotic pathways.
Quantitative Data Presentation
The following tables summarize the effects of caspase-3 inhibitors on key apoptotic markers as determined by Western blot analysis. Due to the limited availability of specific quantitative densitometric data for this compound in the public domain, data from studies using the closely related and functionally similar caspase-3 inhibitor, Z-DEVD-FMK, is presented as a representative example.
Table 1: Effect of Z-DEVD-FMK on Cleaved Caspase-3 Levels
| Treatment Group | Concentration (µM) | Cell Type | Apoptotic Inducer | % Reduction of Cleaved Caspase-3 (Normalized to Control) | Reference |
| Control | 0 | Embryonic Avian Auditory Neurons | Endogenous Developmental Cue | 0% | |
| Z-DEVD-FMK | Not Specified | Embryonic Avian Auditory Neurons | Endogenous Developmental Cue | ~40% |
Table 2: Qualitative and Quantitative Effects of Caspase Inhibitors on PARP Cleavage
| Inhibitor | Concentration (µM) | Cell Type | Apoptotic Inducer | Effect on PARP Cleavage (89 kDa fragment) | Reference |
| Z-VAD-FMK (pan-caspase) | 50 | HeLa | Staurosporine | Inhibition of PARP cleavage observed | [2] |
| Z-VAD-FMK (pan-caspase) | 100 | HEK293 | FAM111A Overexpression | Total inhibition of PARP cleavage | [3] |
| Z-DEVD-FMK (caspase-3) | 50 | A549 | Sulforaphane + TRAIL | Significant reduction in cleaved PARP | [4] |
Experimental Protocols
Protocol 1: Induction of Apoptosis and Inhibition with this compound
This protocol outlines the steps for treating cultured cells with an apoptosis-inducing agent and the caspase-3 inhibitor this compound prior to harvesting for Western blot analysis.
Materials:
-
Cultured cells
-
Appropriate cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)
-
This compound (or Z-DEVD-FMK)
-
DMSO (for dissolving the inhibitor)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store at -20°C in single-use aliquots.[5]
-
Inhibitor Pre-treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (a typical starting range is 10-100 µM).[6] Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Incubation: Incubate the cells with the inhibitor for a period of 30 minutes to 2 hours to allow for cell permeability and binding to caspase-3.[2][5]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the culture medium at a predetermined optimal concentration.
-
Incubation: Co-incubate the cells with the inhibitor and the apoptosis-inducing agent for the desired time period (e.g., 3-24 hours), depending on the cell type and inducer.
-
Cell Harvesting:
-
Adherent cells: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (see Protocol 2), scrape the cells, and transfer to a pre-chilled microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation at 4°C, and wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer.
-
-
Proceed to cell lysis and protein quantification as described in Protocol 2.
Protocol 2: Preparation of Cell Lysates for Western Blot Analysis
Materials:
-
Harvested cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE sample loading buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors. A common recommendation is to use 100 µL of lysis buffer per 10^6 cells.[7]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[7] To ensure complete lysis and to shear DNA, sonicate the lysate on ice.[8]
-
Centrifugation: Clarify the lysate by centrifuging at approximately 12,000 x g for 15-20 minutes at 4°C.[8][9]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2X or an appropriate volume of a higher concentration SDS-PAGE sample loading buffer to the desired amount of protein (typically 20-40 µg per lane).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for later use.
Protocol 3: Western Blotting for Pro-Caspase-3, Cleaved Caspase-3, and Cleaved PARP
Materials:
-
Prepared protein samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pro-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Analyze the resulting bands. A decrease in the band intensity for pro-caspase-3 (approx. 35 kDa) and an increase for cleaved caspase-3 (approx. 17/19 kDa) indicates apoptosis. This compound treatment should reverse these changes. Similarly, an increase in the cleaved PARP fragment (approx. 89 kDa) indicates apoptosis, which should be reduced by this compound.
-
Densitometry (Optional): For quantitative analysis, use densitometry software to measure the intensity of the bands. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).[10]
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment and Western blot analysis.
Caption: Apoptotic signaling pathways and the point of this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ptglab.com [ptglab.com]
- 8. origene.com [origene.com]
- 9. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Probing the Point of No Return: A Dual Assay Approach to Apoptosis Detection Using Z-DQMD-FMK and Annexin V
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the accurate detection and quantification of apoptosis are critical in biomedical research and drug development. This document provides detailed application notes and protocols for a powerful dual-assay approach to monitor two key events in the apoptotic cascade: the activation of caspase-3 and the externalization of phosphatidylserine (PS). This is achieved through the combined use of Z-DQMD-FMK, a specific caspase-3 probe, and Annexin V, a PS-binding protein.
Principle of the Assays
-
This compound for Active Caspase-3 Detection: Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1] this compound is a cell-permeable, irreversible inhibitor of caspase-3.[2][3] When conjugated to a fluorescent reporter molecule (e.g., FITC), it covalently binds to the active site of cleaved caspase-3, providing a direct and specific measure of enzyme activity within apoptotic cells.[4] This allows for the identification of cells that have committed to the apoptotic pathway.
-
Annexin V for Phosphatidylserine Externalization: In healthy cells, phosphatidylserine is strictly localized to the inner leaflet of the plasma membrane.[5][6] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, acting as an "eat-me" signal for phagocytes.[6][7] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS.[7][8] When labeled with a fluorochrome, Annexin V can be used to detect the exposure of PS on the cell surface, a hallmark of early-stage apoptosis.[8][9]
By combining these two assays, researchers can gain a more comprehensive understanding of the apoptotic process, distinguishing between different stages of cell death and elucidating the sequence of events in response to various stimuli.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from dual-parameter flow cytometry analysis of Jurkat and HeLa cells induced to undergo apoptosis. This data illustrates the typical results expected when using a fluorescently-labeled this compound analog (e.g., FITC-DEVD-FMK, which targets the same caspase-3 activity) and a fluorescently-labeled Annexin V.
Table 1: Dose-Dependent Induction of Apoptosis in Jurkat Cells Treated with Staurosporine for 4 Hours
| Staurosporine Concentration (µM) | Live Cells (Active Caspase-3⁻ / Annexin V⁻) (%) | Early Apoptotic Cells (Active Caspase-3⁺ / Annexin V⁺) (%) | Late Apoptotic/Necrotic Cells (Annexin V⁺ / PI⁺) (%) | Total Apoptotic Cells (Active Caspase-3⁺ and/or Annexin V⁺) (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.0 |
| 0.1 | 85.6 ± 3.5 | 10.1 ± 2.2 | 3.2 ± 0.9 | 13.3 ± 2.5 |
| 0.5 | 62.3 ± 4.2 | 28.4 ± 3.1 | 7.5 ± 1.8 | 35.9 ± 3.9 |
| 1.0 | 35.8 ± 5.1 | 45.7 ± 4.5 | 15.3 ± 2.4 | 61.0 ± 5.2 |
| 2.0 | 15.1 ± 3.9 | 55.2 ± 5.8 | 25.4 ± 3.7 | 80.6 ± 6.1 |
Data are represented as mean ± standard deviation from three independent experiments. Propidium Iodide (PI) is used as a marker for late apoptotic/necrotic cells with compromised membrane integrity.
Table 2: Time-Course of Apoptosis Induction in HeLa Cells Treated with 2 µM Camptothecin
| Incubation Time (hours) | Live Cells (Active Caspase-3⁻ / Annexin V⁻) (%) | Early Apoptotic Cells (Active Caspase-3⁺ / Annexin V⁺) (%) | Late Apoptotic/Necrotic Cells (Annexin V⁺ / PI⁺) (%) | Total Apoptotic Cells (Active Caspase-3⁺ and/or Annexin V⁺) (%) |
| 0 | 96.5 ± 1.8 | 1.8 ± 0.5 | 1.2 ± 0.3 | 3.0 ± 0.7 |
| 2 | 88.1 ± 2.5 | 8.5 ± 1.9 | 2.5 ± 0.8 | 11.0 ± 2.2 |
| 4 | 65.4 ± 3.9 | 25.3 ± 3.1 | 7.8 ± 1.5 | 33.1 ± 3.8 |
| 8 | 30.2 ± 4.6 | 48.9 ± 5.2 | 18.5 ± 2.9 | 67.4 ± 6.1 |
| 12 | 12.8 ± 3.1 | 50.1 ± 6.3 | 34.6 ± 4.8 | 84.7 ± 7.5 |
Data are represented as mean ± standard deviation from three independent experiments. Propidium Iodide (PI) is used as a marker for late apoptotic/necrotic cells with compromised membrane integrity.
Experimental Protocols
Protocol 1: Dual Staining for Active Caspase-3 and Phosphatidylserine Externalization using Fluorescently-Labeled this compound and Annexin V for Flow Cytometry
This protocol is designed for the simultaneous detection of active caspase-3 and PS externalization in suspension or adherent cells. A fluorescently-labeled derivative of this compound (e.g., FITC-DQMD-FMK) is used.
Materials:
-
Fluorescently-labeled this compound (or a similar fluorescent caspase-3 substrate like FITC-DEVD-FMK)
-
Fluorescently-labeled Annexin V (e.g., PE-Annexin V, APC-Annexin V)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, camptothecin)
-
Control vehicle (e.g., DMSO)
-
Suspension cells or adherent cells
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency. For adherent cells, seed them in appropriate culture vessels.
-
Induce apoptosis by treating cells with the desired agent at the appropriate concentration and for the desired duration. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS and then detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300-400 x g for 5 minutes at 4°C.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorescently-labeled Annexin V and 1-5 µL of the fluorescently-labeled this compound probe to the cell suspension. The optimal concentration of the this compound probe should be determined empirically.
-
Gently vortex the cells and incubate for 15-30 minutes at room temperature (20-25°C) in the dark.
-
-
Final Wash and Resuspension:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
If a viability dye is to be used, add 5 µL of PI or 7-AAD solution and incubate for an additional 5-15 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls for multicolor analysis.
-
Use unstained cells, cells stained with only the fluorescent this compound probe, cells stained with only Annexin V, and cells stained with only the viability dye to set up the flow cytometer and compensation.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence versus fluorescent this compound fluorescence.
-
Analyze the dot plot to distinguish between:
-
Live cells: Annexin V negative / this compound negative
-
Early apoptotic cells: Annexin V positive / this compound positive (or a progression from one to the other)
-
Late apoptotic/necrotic cells: Annexin V positive / PI or 7-AAD positive
-
-
Mandatory Visualizations
Apoptosis Signaling Pathway
Caption: Apoptotic signaling cascade leading to caspase-3 activation and PS externalization.
Experimental Workflow
Caption: Workflow for dual apoptosis assay using this compound and Annexin V.
References
- 1. biotium.com [biotium.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine Externalization in Apoptosis [novusbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Figure 9. [A kinetic comparison between PS...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. uib.no [uib.no]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. agilent.com [agilent.com]
In Vivo Administration of Z-DQMD-FMK in Mouse Models: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DQMD-FMK is a potent and specific inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] By irreversibly binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, making it a valuable tool for studying the role of caspase-3-mediated cell death in various physiological and pathological processes. Its in vivo administration in mouse models allows for the investigation of the therapeutic potential of inhibiting apoptosis in a range of diseases, including fungal infections, neurodegenerative disorders, ischemic injuries, and cancer.
This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, designed to assist researchers in designing and executing their studies.
Applications in Mouse Models
The inhibition of caspase-3 by this compound has potential therapeutic implications in several disease models:
-
Infectious Diseases: In a murine model of fungal infection, administration of this compound was shown to decrease apoptosis in lung cells. This application is crucial for studying the interplay between host cell apoptosis and pathogen survival.
-
Neurodegenerative Diseases: Caspase-3 activation is implicated in the neuronal cell death observed in conditions like Alzheimer's and Parkinson's disease.[2][3] While direct studies with this compound are limited, related caspase inhibitors have been used to explore neuroprotection in mouse models of these diseases.
-
Ischemic Injury: Apoptosis is a significant contributor to cell death following ischemic events, such as stroke. The use of caspase inhibitors, analogous to this compound, has been investigated for its potential to reduce infarct size and improve neurological outcomes in mouse models of cerebral ischemia.[4]
-
Oncology: The role of apoptosis in cancer is complex. While inducing apoptosis in cancer cells is a primary therapeutic goal, inhibiting apoptosis in specific contexts, such as preventing therapy-induced side effects in healthy tissues, is also an area of investigation.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from a known in vivo study using this compound and analogous data from studies using similar caspase-3 inhibitors in various mouse models. This information can serve as a starting point for dose-finding studies.
| Parameter | Fungal Infection Model (this compound) | Cerebral Ischemia Model (Analogous Inhibitor: Z-DEVD-FMK) | Atherosclerosis Model (Analogous Inhibitor: Z-YVAD-FMK) |
| Mouse Strain | C57BL/6 | Not Specified | ApoE-/- |
| Dosage | 10 µmol/kg | 80 ng (subthreshold) - 480 ng | 200 µ g/day |
| Administration Route | Intraperitoneal (i.p.) | Not specified | Intraperitoneal (i.p.) |
| Frequency | Daily | Pretreatment or post-reperfusion | Daily for 4 weeks |
| Treatment Duration | 7 days | Single or multiple doses | 4 weeks |
| Vehicle | DMSO | Not Specified | 2% DMSO |
| Observed Effects | Decreased apoptosis of lung cells, increased fungal burden. | Synergistic neuroprotection with MK-801, extended therapeutic window.[4] | Reduced lesion formation and macrophage infiltration.[5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation:
-
This compound is soluble in DMSO at concentrations greater than 10 mM.[6] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO. For example, for 1 mg of this compound (MW: 685.72 g/mol ), add 145.8 µL of DMSO.
-
Gently vortex the tube to dissolve the compound. If necessary, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[6]
-
Store the stock solution in small aliquots at -20°C for up to several months.[6] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration with sterile PBS. The final concentration of DMSO should be kept low (typically ≤5%) to avoid toxicity.
-
For example, to prepare a 100 µL injection volume of a 10 µmol/kg dose for a 25g mouse, you would need 0.25 µmoles of this compound. This can be prepared by diluting the 10 mM stock solution in sterile PBS.
-
Keep the working solution on ice until injection.
-
Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate mouse restraint device
Protocol:
-
Animal Handling:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Assessment of Apoptosis in Tissues
Materials:
-
Tissue samples (e.g., lung, brain)
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents
-
Microtome
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Antibodies for immunohistochemistry (e.g., anti-cleaved caspase-3)
-
Microscope
Protocol:
-
Tissue Collection and Preparation:
-
At the desired time point, euthanize the mice and collect the tissues of interest.
-
Fix the tissues in 10% neutral buffered formalin overnight.
-
Process the tissues for paraffin embedding and sectioning.
-
-
TUNEL Staining:
-
Perform TUNEL staining on the tissue sections according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Immunohistochemistry for Cleaved Caspase-3:
-
Stain tissue sections with an antibody specific for the active (cleaved) form of caspase-3 to identify apoptotic cells.
-
-
Quantification:
-
Quantify the number of apoptotic cells by counting TUNEL-positive or cleaved caspase-3-positive cells in multiple fields of view under a microscope.
-
Express the data as the percentage of apoptotic cells relative to the total number of cells.
-
Visualizations
Caption: Caspase-3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 3. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of caspase inhibitors and MK-801 in brain injury after transient focal cerebral ischaemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-DEVD-FMK in Xenograft Tumor Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-DEVD-FMK is a highly specific and irreversible inhibitor of caspase-3, a critical executioner caspase in the apoptotic signaling pathway.[1][2][3] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of pro-caspase-3 substrates, allowing Z-DEVD-FMK to bind to the active site of the enzyme and inhibit its function.[3] Due to its cell-permeable nature, it is a valuable tool for both in vitro and in vivo studies to investigate the role of caspase-3-mediated apoptosis in various biological processes, including cancer biology.[2][4]
While Z-DEVD-FMK is a potent inhibitor of apoptosis, it is not typically employed as a standalone therapeutic agent for tumor reduction. Instead, its primary application in oncology research, particularly in xenograft tumor models, is to elucidate the mechanism of action of novel anti-cancer compounds. By inhibiting apoptosis, Z-DEVD-FMK can help researchers determine whether the anti-tumor effects of a particular drug are dependent on the induction of caspase-3-mediated cell death.
These application notes provide an overview of the mechanism of action of Z-DEVD-FMK, protocols for its use in xenograft tumor models to probe the apoptotic dependency of a test agent, and examples of how to present the resulting data.
Mechanism of Action: Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.[2]
Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Z-DEVD-FMK irreversibly binds to the catalytic site of caspase-3, preventing it from cleaving its substrates and thereby blocking the execution phase of apoptosis.[1][2]
Figure 1: Signaling pathway of apoptosis highlighting the inhibitory action of Z-DEVD-FMK on Caspase-3.
Data Presentation: Evaluating Apoptotic Dependency
When using Z-DEVD-FMK in a xenograft model, the primary goal is often to determine if the anti-tumor activity of a test compound ("Drug X") is attenuated when apoptosis is blocked. The following table provides an example of how to structure the quantitative data from such a study.
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Apoptotic Index (TUNEL Staining, % positive cells) ± SEM |
| Vehicle Control | 10 | 152.5 ± 10.2 | 1250.8 ± 85.6 | - | 1.5 ± 0.3 |
| Drug X | 10 | 155.1 ± 11.5 | 450.2 ± 55.1 | 64.0 | 15.8 ± 2.1 |
| Z-DEVD-FMK | 10 | 150.8 ± 9.8 | 1235.4 ± 90.3 | 1.2 | 1.2 ± 0.2 |
| Drug X + Z-DEVD-FMK | 10 | 153.3 ± 10.9 | 1055.6 ± 78.9 | 15.6 | 2.1 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed protocol for a typical xenograft study designed to investigate the apoptotic-dependent anti-tumor activity of a test agent using Z-DEVD-FMK.
I. Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., A549, HCT116, MCF-7)
-
Animals: Immunocompromised mice (e.g., Nude, SCID, NOD/SCID)
-
Z-DEVD-FMK: Lyophilized powder
-
Vehicle for Z-DEVD-FMK: DMSO and/or a mixture of saline, PEG, and Tween
-
Test Agent (Drug X): and appropriate vehicle
-
Cell Culture Media and Reagents: (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)
-
Matrigel (optional, for co-injection with cells)
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
-
Syringes and Needles
II. Experimental Workflow
Figure 2: Experimental workflow for a xenograft tumor model study involving Z-DEVD-FMK.
III. Detailed Methodology
1. Cell Culture and Expansion:
-
Culture the chosen cancer cell line in the recommended medium supplemented with FBS and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Passage cells regularly to maintain exponential growth.
2. Animal Acclimatization:
-
Acclimatize immunocompromised mice to the housing conditions for at least one week prior to the experiment.
-
Provide sterile food, water, and bedding.
3. Preparation of Z-DEVD-FMK and Test Agent:
-
Reconstitute lyophilized Z-DEVD-FMK in sterile DMSO to create a stock solution (e.g., 20 mM).[3]
-
Further dilute the stock solution in an appropriate vehicle (e.g., saline, PBS) for in vivo administration. The final concentration of DMSO should be minimized to avoid toxicity.
-
Prepare the test agent (Drug X) in its designated vehicle.
4. Cell Harvesting and Preparation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in a suitable volume of sterile PBS or serum-free medium to achieve the desired cell concentration for injection (e.g., 5 x 10^6 cells per 100 µL).
-
Optionally, resuspend the cells in a 1:1 mixture of PBS and Matrigel to enhance tumor take rate and growth.
5. Subcutaneous Implantation of Tumor Cells:
-
Anesthetize the mice using an approved method.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
6. Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
7. Randomization of Animals:
-
Once tumors reach the desired size, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Drug X
-
Group 3: Z-DEVD-FMK
-
Group 4: Drug X + Z-DEVD-FMK
-
8. Administration of Z-DEVD-FMK and Test Agent:
-
Administer Z-DEVD-FMK and Drug X via the appropriate route (e.g., intraperitoneal, intravenous, oral gavage) and at the predetermined dose and schedule.
-
When co-administered, Z-DEVD-FMK is typically given shortly before the test agent to ensure its presence at the target site to inhibit caspase-3 activation.
9. Tumor Measurement and Body Weight Monitoring:
-
Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the treatment period.
-
Observe the animals for any signs of toxicity.
10. Euthanasia and Tumor Excision:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and either fix them in formalin for histology or snap-freeze them in liquid nitrogen for molecular analysis.
11. Histological and Molecular Analysis:
-
Perform histological analysis (e.g., H&E staining) on formalin-fixed, paraffin-embedded tumor sections.
-
Conduct immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and proliferation (e.g., Ki-67).
-
Perform molecular analysis (e.g., Western blotting) on tumor lysates to assess the levels of key apoptotic proteins.
Conclusion
Z-DEVD-FMK is an indispensable tool for dissecting the molecular mechanisms of anti-cancer agents in xenograft tumor models. While not a direct tumor-reducing agent itself, its ability to specifically inhibit caspase-3 provides a clear method for determining the reliance of a therapeutic on the apoptotic pathway. The protocols and guidelines presented here offer a framework for designing and executing robust in vivo studies to investigate the apoptotic-dependent efficacy of novel cancer therapies.
References
Measuring Caspase-3 Activity Following Treatment with Z-DQMD-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to programmed cell death.[1][2] Its activity is a hallmark of apoptosis and a key target in various therapeutic areas, including oncology and neurodegenerative diseases. Z-DQMD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-3.[3][4] It functions by binding to the active site of the enzyme.[5] Measuring the activity of caspase-3 after treatment with this compound is essential for validating its efficacy, determining its potency (e.g., IC50), and understanding its impact on the apoptotic signaling cascade.
These application notes provide a detailed protocol for a fluorometric assay to quantify caspase-3 activity in cell lysates following treatment with this compound.
Principle of the Assay
The assay quantifies caspase-3 activity using a synthetic fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[6] In the presence of active caspase-3, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the caspase-3 activity in the sample.[6][7] By comparing the fluorescence of samples treated with an apoptosis inducer and this compound to controls, the inhibitory effect of this compound can be accurately determined.
Application Notes
1. Validating Inhibitor Efficacy: This protocol can be used to confirm that this compound effectively inhibits caspase-3 activity in a cellular context. A significant reduction in the fluorescence signal in the presence of the inhibitor, compared to a positive control (apoptosis induced, no inhibitor), indicates successful inhibition.
2. Determining IC50 Value: By treating cells with a range of this compound concentrations, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of the inhibitor's potency.[8]
3. Specificity and Off-Target Effects: While this compound is designed to be specific for caspase-3, it's important to consider potential off-target effects. Comparing its inhibitory profile with other caspase inhibitors or using complementary assays (e.g., Western blot for cleaved PARP) can provide a more comprehensive understanding of its specificity. The peptide substrate Ac-DEVD-AMC can also be cleaved by caspase-7, so this assay measures the combined activity of these two executioner caspases.[9]
4. Experimental Controls:
-
Negative Control (Untreated): Cells cultured in medium alone to establish baseline caspase-3 activity.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control (Apoptosis Induced): Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TRAIL) to stimulate robust caspase-3 activation.[10][11]
-
Inhibitor Control: Cells treated with the apoptosis inducer and this compound to measure the extent of inhibition.
Visualizations
Signaling Pathway
Caption: Apoptotic pathways leading to Caspase-3 activation.[12][13][14]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. ubpbio.com [ubpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. File:Extrinsic and intrinsic pathways to caspase-3 activation.jpg - Wikimedia Commons [commons.wikimedia.org]
- 14. researchgate.net [researchgate.net]
Z-DQMD-FMK for Flow Cytometry Analysis of Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a primary executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a specific and irreversible inhibitor of caspase-3.[1][2][3] Its specificity allows for the precise investigation of caspase-3 dependent apoptosis. While this compound itself is not fluorescent, it can be used as a tool to block the caspase-3 activity and thus confirm the role of this enzyme in an apoptotic process observed through other means, such as Annexin V staining. For direct detection of active caspase-3 by flow cytometry, a fluorescently labeled version of a caspase-3 inhibitor, such as FITC-DQMD-FMK or a similar probe like FITC-DEVD-FMK, is typically employed. These fluorescently-labeled inhibitors are cell-permeable and non-toxic, and they covalently bind to the active site of caspase-3, allowing for the direct quantification of apoptotic cells by flow cytometry.
This document provides detailed application notes and protocols for the use of caspase-3 inhibitors in the analysis of apoptosis by flow cytometry, with a focus on the principles applicable to this compound and its fluorescent counterparts.
Mechanism of Action and Signaling Pathway
This compound and similar fluoromethylketone (FMK)-containing peptide inhibitors act by irreversibly binding to the catalytic site of active caspase-3.[2] The peptide sequence (DQMD) mimics the natural substrate cleavage site of caspase-3, providing specificity. The FMK group reacts with the cysteine residue in the active site of the enzyme, forming a covalent bond and rendering the enzyme inactive.
Apoptosis is broadly initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways ultimately converge on the activation of executioner caspases, including caspase-3.
-
The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[4][5][6] This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3.[5][7]
-
The Intrinsic Pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal.[4][5] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[6][8] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome, which leads to the activation of caspase-9.[5][6] Active caspase-9 then cleaves and activates pro-caspase-3.
Once activated, caspase-3 proceeds to cleave a wide range of cellular substrates, leading to the dismantling of the cell.
Data Presentation
The following tables provide examples of quantitative data obtained from flow cytometry experiments analyzing apoptosis using a caspase-3 inhibitor.
Table 1: Inhibition of Camptothecin-Induced Apoptosis by Z-DEVD-FMK in Jurkat Cells
This table summarizes data adapted from a study where Jurkat cells were treated with camptothecin to induce apoptosis, with or without pre-incubation with the caspase-3 inhibitor Z-DEVD-FMK. Apoptosis was assessed by Annexin V staining and flow cytometry.[5]
| Treatment Condition | Percentage of Apoptotic Cells (%) |
| Untreated Control | 4.5 |
| Camptothecin (4 µM) | 42.0 |
| Camptothecin (4 µM) + Z-DEVD-FMK (20 µM) | 5.2 |
| Z-DEVD-FMK (20 µM) only | 4.8 |
Table 2: Dose-Dependent Activation of Caspase-3 in HL-60 Cells Treated with Arsenic Trioxide (ATO)
This table presents data from a study where HL-60 cells were treated with varying concentrations of ATO, and the percentage of cells with active caspase-3 was determined by flow cytometry using a fluorescently labeled caspase inhibitor.
| ATO Concentration (µg/mL) | Percentage of Caspase-3 Positive Cells (%) (Mean ± SD) |
| 0 (Control) | 1.1 ± 0.3 |
| 2 | 17.5 ± 8.9 |
| 4 | 27.0 ± 2.4 |
| 6 | 62.5 ± 8.8 |
| 8 | 63.1 ± 9.7 |
Experimental Protocols
The following protocols describe the use of a fluorescently labeled caspase-3 inhibitor (e.g., FITC-DEVD-FMK) for the detection of apoptotic cells by flow cytometry. The principles of this protocol are directly applicable when using a fluorescent version of this compound. A protocol for using unlabeled this compound as a control to confirm caspase-3 dependent apoptosis is also provided.
Protocol 1: Detection of Active Caspase-3 Using a Fluorescently Labeled Inhibitor
Materials:
-
Fluorescently labeled caspase-3 inhibitor (e.g., FITC-DEVD-FMK or a fluorescent conjugate of this compound)
-
Dimethyl sulfoxide (DMSO) for reconstitution
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent caspase-3 inhibitor in DMSO according to the manufacturer's instructions. For example, a 10 mM stock solution of Z-DEVD-FMK can be made by dissolving 1.0 mg in 150 µl of DMSO.[5] Store aliquots at -20°C.
-
Prepare a working solution by diluting the stock solution in cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 1 to 20 µM.
-
-
Cell Preparation and Apoptosis Induction:
-
Seed cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable concentration (for suspension cells).
-
Induce apoptosis by treating the cells with the desired agent for the appropriate duration. Include the following controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known apoptosis inducer.
-
Inhibitor Control (Optional): To confirm the specificity of the fluorescent probe, pre-incubate a sample of induced cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for 30-60 minutes before adding the fluorescent inhibitor.
-
-
-
Staining:
-
To 1 x 10^6 cells in suspension, add the fluorescent caspase-3 inhibitor to the final desired concentration.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Wash the cells twice with PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspend the final cell pellet in 200-500 µL of 1X Binding Buffer.
-
-
Viability Staining and Flow Cytometry Analysis:
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Analyze the samples on a flow cytometer. Use the appropriate laser and filter settings for the chosen fluorophore (e.g., 488 nm excitation and a 530/30 nm bandpass filter for FITC).
-
Gate on the cell population to exclude debris. Healthy cells will be negative for both the fluorescent caspase inhibitor and the viability dye. Early apoptotic cells will be positive for the caspase inhibitor and negative for the viability dye. Late apoptotic or necrotic cells will be positive for both.
-
Protocol 2: Using Unlabeled this compound as a Control for Caspase-3 Dependent Apoptosis
This protocol is used to confirm that the observed apoptosis is dependent on caspase-3 activity. It is often used in conjunction with another apoptosis detection method, such as Annexin V staining.
Materials:
-
This compound
-
DMSO
-
Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
Other materials as listed in Protocol 1
Procedure:
-
Reagent Preparation:
-
Cell Treatment:
-
Culture cells as described previously.
-
Prepare the following experimental groups:
-
Untreated cells.
-
Cells treated with the apoptosis-inducing agent only.
-
Cells pre-incubated with this compound for 1-2 hours before the addition of the apoptosis-inducing agent. The optimal concentration of this compound should be determined empirically, but a starting point of 25 µM has been shown to be effective in some cell lines.[1][2]
-
Cells treated with this compound only.
-
-
-
Apoptosis Analysis:
-
After the treatment period, harvest the cells.
-
Stain the cells using an apoptosis detection method such as Annexin V and PI staining, following the manufacturer's protocol.
-
Analyze the samples by flow cytometry.
-
-
Data Interpretation:
-
A significant reduction in the percentage of apoptotic cells in the group pre-treated with this compound compared to the group treated with the apoptosis inducer alone indicates that the apoptosis is caspase-3 dependent.
-
Troubleshooting
-
High Background Fluorescence: Ensure adequate washing steps to remove unbound fluorescent inhibitor. Consider reducing the concentration of the inhibitor.
-
Weak Signal: The timing of analysis is crucial, as caspase activation can be transient. Optimize the incubation time with the apoptosis-inducing agent. The concentration of the fluorescent inhibitor may also need to be increased.
-
Cell Clumping: Handle cells gently during washing steps. The addition of a small amount of EDTA (1-2 mM) to the PBS wash buffer can sometimes help.
-
Distinguishing Apoptosis from Necrosis: Always include a viability dye like PI to differentiate between early apoptotic cells (caspase-positive, PI-negative) and late apoptotic/necrotic cells (caspase-positive, PI-positive).
Conclusion
This compound and its fluorescently labeled counterparts are powerful tools for the investigation of caspase-3 mediated apoptosis. When used in conjunction with flow cytometry, these reagents allow for the precise and quantitative analysis of apoptotic cell populations. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize these tools in their studies of programmed cell death.
References
- 1. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Z-DQMD-FMK concentration for different cell lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the caspase-3 inhibitor, Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific, cell-permeable, and irreversible inhibitor of caspase-3.[1][2][3] Caspase-3 is a key executioner caspase in the apoptotic pathway.[4] this compound is a peptide inhibitor designed to mimic the caspase-3 cleavage sequence. Its fluoromethyl ketone (FMK) group covalently binds to the active site thiol residue of activated caspase-3, leading to irreversible inhibition and blocking the downstream events of apoptosis.[1]
Q2: How should I reconstitute and store this compound?
A2: this compound is typically supplied as a lyophilized solid.[3]
-
Reconstitution: Reconstitute the inhibitor in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher).[1][5][6] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[1][6]
-
Storage: Store the lyophilized powder at -20°C.[5][7] Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] The DMSO stock solution is generally stable for several months at -20°C.[1][5]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: The optimal working concentration is highly dependent on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[5][8] A common starting range is between 10 µM and 100 µM.[5][9] For example, 25 μM this compound was shown to prevent caspase-3 activation in zinc-deficient 3T3-Swiss Albino cells.[1][7] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[8][10]
Q4: How long should I pre-incubate cells with this compound before inducing apoptosis?
A4: A pre-incubation period is recommended to allow the inhibitor to permeate the cells and be available to inhibit caspase-3 as soon as it becomes activated. A typical pre-incubation time is 30 minutes to 2 hours before adding the apoptotic stimulus.[10][11] However, the ideal time can vary, and optimization may be necessary.[10]
Data Presentation: Inhibitor Concentrations in Various Cell Lines
The following table summarizes effective concentrations of this compound and similar caspase inhibitors reported in the literature. This should be used as a starting point for optimization.
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| This compound | 3T3-Swiss Albino | 25 µM | Prevented activation of caspase-3.[1][7] | [1][7] |
| This compound | Small Cell Lung Cancer Cells | Not specified | Inhibits MG-132 induced cell death.[1][2] | [1][2] |
| Z-DEVD-FMK (Caspase-3 Inhibitor) | Jurkat (Human T-cell leukemia) | 20 µM | Reduced camptothecin-induced apoptosis to control levels.[11] | [11] |
| Z-VAD-FMK (Pan-caspase Inhibitor) | Jurkat (Human T-cell leukemia) | 10 - 50 µM | Inhibited anti-Fas antibody and UV-induced caspase activity.[12] | [12] |
| Z-LETD-FMK (Caspase-8 Inhibitor) | Jurkat (Human T-cell leukemia) | 10 - 100 µM (recommended) | Inhibited staurosporine-induced caspase-8 activity. | [9] |
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Caspase-3 inhibitor, this compound, Catalog: 2782 | AkrivisBio [akrivisbio.com]
- 4. caspase3 assay [assay-protocol.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
determining optimal incubation time for Z-DQMD-FMK
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Z-DQMD-FMK, a potent and specific caspase-3 inhibitor. Our aim is to facilitate seamless experimental workflows and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, or Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK, is a cell-permeable, irreversible inhibitor of caspase-3.[1][2] The peptide sequence DQMD is recognized by activated caspase-3. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of caspase-3, leading to its irreversible inhibition and thereby blocking the downstream events of apoptosis.[1]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal working concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific apoptosis-inducing stimulus. A common starting range for similar caspase inhibitors is 1-25 µM.[3][4] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental model.
Q3: How should I reconstitute and store this compound?
A3: this compound is typically dissolved in high-quality dimethyl sulfoxide (DMSO) to create a stock solution, with solubility greater than 10 mM.[4] For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one month.[5] Always equilibrate the solution to room temperature and ensure it is free of precipitates before use.[5]
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed as a specific caspase-3 inhibitor, the fluoromethyl ketone (FMK) moiety has the potential to react with other cysteine proteases.[6] To control for non-specific effects, it is advisable to include a negative control compound, such as Z-FA-FMK, which is a cysteine protease inhibitor that does not inhibit caspases.[6]
Q5: How can I confirm the specificity of this compound in my experiment?
A5: To confirm that the observed effects are due to specific caspase-3 inhibition, consider the following controls:
-
Negative Control: Use a non-apoptotic or untreated cell group to establish baseline caspase activity.
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any solvent-induced effects.[6]
-
Alternative Caspase Inhibitors: Use inhibitors for other caspases (e.g., Z-IETD-FMK for caspase-8 or Z-LEHD-FMK for caspase-9) to investigate the specific apoptotic pathway involved.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of apoptosis observed. | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific cell line. | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration.[6] |
| Inappropriate Incubation Time: The pre-incubation time with the inhibitor may be too short for it to permeate the cells and bind to caspase-3 before its activation. | Optimize the pre-incubation time with this compound before inducing apoptosis. A time-course experiment is recommended. | |
| Apoptosis is Caspase-3 Independent: The apoptotic pathway in your experimental system may not be dependent on caspase-3. | Investigate the involvement of other caspases using specific inhibitors to delineate the signaling pathway.[6] | |
| Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles may have led to the degradation of this compound. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[5][6] | |
| Unexpected or off-target effects observed. | DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be at toxic levels. | Ensure the final DMSO concentration in your culture is low (typically ≤0.1%) and run a vehicle control with DMSO alone.[6] |
| Cross-reactivity with other Cysteine Proteases: The FMK moiety can potentially interact with other cysteine proteases. | Use a negative control peptide like Z-FA-FMK to differentiate between specific caspase-3 inhibition and other effects.[6] |
Quantitative Data Summary
The optimal incubation time and concentration for this compound can vary significantly between cell types and experimental setups. The following table summarizes reported starting points and ranges for this compound and similar caspase inhibitors. It is imperative to empirically determine the optimal conditions for your specific system.
| Parameter | Value | Context/Cell Type | Reference/Note |
| Working Concentration | 25 µM | In zinc-deficient 3T3-Swiss Albino cells to prevent caspase-3 activation. | [4] |
| 1-10 µM | Recommended starting concentration for a FITC-conjugated DQMD-FMK probe. | [3] | |
| 5-20 µM | A common starting range for similar peptide-based caspase inhibitors like Z-YVAD-FMK. | [8] | |
| Incubation Time | 24 hours | Used in conjunction with 25 µM this compound in 3T3-Swiss Albino cells. | [4] |
| 30-60 minutes | A typical incubation time for staining living cells with FITC-DQMD-FMK. | [3] | |
| 1-2 hours | A common pre-incubation time to allow for cell permeability and target engagement before stimulus.[8] | A longer pre-incubation may be necessary. | |
| Up to 4 hours | Suggested for time-course experiments to determine the optimal incubation period for FITC-DQMD-FMK. | [3] |
Experimental Protocols
Protocol for Determining Optimal Incubation Time of this compound
This protocol provides a framework for a time-course experiment to ascertain the most effective pre-incubation time for this compound before the induction of apoptosis.
1. Materials:
-
This compound
-
DMSO (for reconstitution)
-
Cell culture medium appropriate for your cell line
-
96-well, clear-bottom, black-walled plates (for fluorescence/luminescence assays) or other appropriate culture vessels
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Cell viability assay (e.g., CCK-8)
2. Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in fresh medium. For suspension cells, directly resuspend.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).[9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).[9]
3. Time-Course Pre-incubation:
-
Prepare a working solution of this compound at a concentration determined from a prior dose-response experiment (or a concentration from the higher end of the recommended range, e.g., 20 µM).
-
Set up multiple wells for each time point.
-
Add the this compound working solution (or vehicle control) to the cells at different time points prior to adding your apoptotic stimulus (e.g., 4h, 2h, 1h, 30min before stimulus).
4. Induction of Apoptosis:
-
At time zero (after the longest inhibitor pre-incubation has completed), add the apoptosis-inducing agent to all wells except the negative control.
-
Incubate the plate for the required duration for your stimulus to take effect (this will be specific to your model, e.g., 4h, 6h, 12h).
5. Endpoint Assay:
-
Perform your endpoint assay to measure caspase-3/7 activity according to the manufacturer's instructions.
-
It is also recommended to perform a parallel cell viability assay to assess any cytotoxic effects of the inhibitor itself.
6. Data Analysis:
-
Subtract the average signal from no-cell control wells from all other measurements.[10]
-
Calculate the percentage of caspase-3 inhibition for each pre-incubation time point relative to the vehicle control.
-
Plot the percentage of inhibition against the pre-incubation time. The optimal time will be the shortest duration that provides the maximum inhibitory effect.
Visualizations
Caption: Caspase-3 activation pathway and its inhibition by this compound.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Caspase 3 inhibitor | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Z-DQMD-FMK solubility and stability in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Z-DQMD-FMK in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-3.[1][2] Its mechanism of action involves the fluoromethyl ketone (FMK) group, which covalently binds to the active site of caspase-3, thereby blocking its proteolytic activity and inhibiting the execution phase of apoptosis.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3][4] It is highly soluble in DMSO, while being poorly soluble in ethanol and water.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in high-purity DMSO, for example, at a concentration of 10 mM or higher.[2][4] To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath.[1][4][5]
Q4: What is the recommended storage condition for this compound?
Lyophilized this compound should be stored at -20°C and is stable for at least six months to a year.[1] Once reconstituted in DMSO, the stock solution should be stored at -20°C and is stable for several months.[4][5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: How stable is this compound in cell culture medium?
While specific stability data in culture medium at 37°C is limited, it is highly recommended to prepare working dilutions of this compound in your cell culture medium fresh on the day of use.[3] Some peptide modifications, such as O-methylation, can enhance stability in aqueous solutions.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the this compound stock solution into the cell culture medium.
-
Cause A: Poor Aqueous Solubility. this compound has limited solubility in aqueous solutions like cell culture media.
-
Solution: Pre-warm your cell culture medium to 37°C before adding the inhibitor. Perform a stepwise serial dilution rather than a single large dilution. Add the DMSO stock solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations.
-
-
Cause B: High Final DMSO Concentration. High concentrations of DMSO can cause the compound to precipitate out of solution and can also be toxic to cells.
Issue 2: Incomplete or no inhibition of apoptosis is observed.
-
Cause A: Suboptimal Inhibitor Concentration. The effective concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific experimental conditions. Typical working concentrations range from 10 µM to 100 µM.
-
-
Cause B: Timing of Inhibitor Addition. For irreversible inhibitors like this compound, the timing of addition relative to the apoptotic stimulus is critical.
-
Solution: Add this compound to your cell culture 30-60 minutes before or concurrently with the apoptosis-inducing agent to ensure it is present to inhibit caspase-3 activation.
-
-
Cause C: Caspase-Independent Cell Death. The observed cell death may be occurring through a pathway that does not involve caspase-3, such as necroptosis.
-
Solution: Investigate markers of alternative cell death pathways to determine if a caspase-independent mechanism is active. The use of a pan-caspase inhibitor like Z-VAD-FMK can sometimes induce necroptosis.
-
Issue 3: Cell toxicity is observed even in the absence of an apoptotic stimulus.
-
Cause A: DMSO Toxicity. As mentioned, high concentrations of DMSO can be cytotoxic.
-
Cause B: Off-Target Effects. At very high concentrations, caspase inhibitors may have off-target effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥29.2 mg/mL; >10 mM | [1][2][4] |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Lyophilized Solid | -20°C | At least 6 months | [1] |
| Reconstituted in DMSO | -20°C | Several months | [4][5] |
| Working Dilution in Culture Medium | 37°C | Prepare fresh for each use | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.
-
Vortex briefly to ensure the solution is homogeneous.
-
Dispense into single-use aliquots and store at -20°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired working concentration.
-
Add the diluted inhibitor to the cell culture plates. Ensure the final DMSO concentration remains below 0.5%.
-
Use the prepared working solution immediately.
Visualizations
Caption: Workflow for this compound cell treatment experiments.
Caption: this compound irreversibly inhibits active caspase-3.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Z-DQMD-FMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Z-DQMD-FMK, a caspase-3 inhibitor. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely specific for caspase-3?
While this compound is designed as a specific inhibitor of caspase-3, absolute specificity is rare for any inhibitor.[1][2] Like other fluoromethyl ketone (FMK)-based peptide inhibitors, there is a potential for cross-reactivity with other caspases or proteases, particularly at higher concentrations. It is crucial to determine the optimal concentration for your specific cell type and experimental conditions through dose-response experiments.
Q2: What are the known off-target effects of similar caspase inhibitors that I should be aware of when using this compound?
While direct studies on the off-target effects of this compound are limited, research on other FMK-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, has revealed several off-target effects. These may also be relevant for this compound and include:
-
Inhibition of other proteases: FMK-based inhibitors have been shown to inhibit other cysteine proteases like cathepsins and calpains.[3]
-
Inhibition of non-proteases: Z-VAD-FMK has been found to inhibit peptide: N-glycanase 1 (NGLY1), an amidase involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[3][4] This inhibition can lead to the induction of autophagy.[3][5][6]
-
Caspase-independent effects: Some studies have shown that caspase inhibitors can have effects that are independent of their caspase-inhibitory activity, such as suppressing T-cell proliferation through mechanisms other than blocking caspase processing.[7]
Q3: I am observing unexpected cellular phenotypes after this compound treatment that do not seem to be related to apoptosis inhibition. What could be the cause?
Unexplained phenotypes could be due to off-target effects. For example, if you observe increased autophagy (e.g., formation of LC3-positive puncta), it might be due to the inhibition of NGLY1, as seen with Z-VAD-FMK.[3][4][6] Similarly, if you are studying protein degradation pathways, off-target inhibition of cathepsins or the proteasome could be a confounding factor. It is recommended to validate your findings using complementary approaches, such as siRNA/shRNA-mediated knockdown of caspase-3, to confirm that the observed phenotype is indeed due to the inhibition of caspase-3.
Q4: How can I minimize the potential for off-target effects in my experiments?
To minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to inhibit caspase-3 activity in your system.
-
Include appropriate controls: Use a negative control peptide (e.g., Z-FA-FMK) that has a similar chemical structure but lacks inhibitory activity against caspases.[7]
-
Confirm specificity: Whenever possible, confirm your results with an orthogonal method, such as genetic knockdown of your target.
-
Consider alternative inhibitors: If off-target effects are a concern, you might consider using a caspase inhibitor with a different chemical scaffold that may have a different off-target profile. For instance, Q-VD-OPh has been suggested as an alternative to Z-VAD-FMK that does not inhibit NGLY1.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or lack of caspase-3 inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for this compound in your specific cell line and with your apoptosis-inducing stimulus. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. Allow the inhibitor to equilibrate to room temperature before use. |
| Cell Permeability Issues | While this compound is cell-permeable, its uptake can vary between cell types.[8] Increase the pre-incubation time with the inhibitor before adding the apoptotic stimulus. |
| Incorrect Timing of Inhibition | For irreversible inhibitors like this compound, pre-incubation before inducing apoptosis is crucial for the inhibitor to bind to its target. Optimize the pre-incubation time (typically 1-2 hours). |
Problem 2: Observing cellular effects seemingly unrelated to apoptosis.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of other proteases (e.g., cathepsins, calpains) | Use specific activity assays for these proteases to check for any inhibitory effects of this compound at the concentration you are using. |
| Induction of autophagy via NGLY1 inhibition | Monitor for markers of autophagy, such as LC3-II conversion by Western blot or LC3 puncta formation by immunofluorescence. Compare the effects of this compound with a known inducer of autophagy as a positive control and a negative control peptide. |
| Caspase-independent signaling effects | Investigate key signaling pathways that might be affected. For example, assess the activation of NF-κB or MAPK pathways.[7][9] |
| Use of a control peptide | Include a negative control peptide like Z-FA-FMK in your experiments. If the unexpected phenotype is also observed with the control peptide, it is likely an off-target effect. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various FMK-based caspase inhibitors. Note the limited direct data for this compound's off-target activities, highlighting the need for careful experimental validation.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Off-Target(s) Noted for Class | Reference(s) |
| This compound | Caspase-3, Caspase-7 | 25 µM (prevented caspase-3 activation in 3T3-Swiss Albino cells) | Cathepsins, Calpains, NGLY1 (potential, based on other FMK inhibitors) | [2] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | IC50 of 18 µM (for 6-OHDA-induced apoptosis) | Other caspases | [10] |
| Z-VAD-FMK | Pan-caspase inhibitor | 50-100 µM (blocked FasL-induced apoptosis) | Cathepsins, Calpains, NGLY1 | [3][7] |
| Z-IETD-FMK | Caspase-8 | 50-100 µM (inhibited T-cell proliferation) | Other caspases | [7] |
| Z-FA-FMK | Negative Control | No significant caspase inhibition | - | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range might be from 1 µM to 100 µM.
-
Pre-incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Apoptosis Induction: Add your apoptotic stimulus (e.g., staurosporine, TNF-α) to the wells and incubate for the desired period.
-
Caspase-3 Activity Assay: Measure caspase-3 activity using a commercially available fluorometric or colorimetric assay kit that detects the cleavage of a caspase-3-specific substrate (e.g., DEVD-pNA or DEVD-AFC).
-
Data Analysis: Plot the caspase-3 activity against the inhibitor concentration and determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Autophagy
-
Cell Treatment: Treat your cells with this compound at the determined optimal concentration and 2-3 fold higher concentrations. Include a vehicle control, a positive control for autophagy (e.g., rapamycin or starvation), and a negative control peptide (Z-FA-FMK).
-
Western Blot for LC3 Conversion:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3.
-
Use an appropriate secondary antibody and detect the bands for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
-
-
Immunofluorescence for LC3 Puncta:
-
Grow cells on coverslips and treat as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against LC3.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell. An increase in puncta formation suggests autophagy induction.
-
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: Potential on-target and off-target effects of this compound.
References
- 1. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 inhibitor, this compound, Catalog: 2782 | AkrivisBio [akrivisbio.com]
- 9. MAPK signaling is involved in camptothecin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
troubleshooting Z-DQMD-FMK ineffective caspase-3 inhibition
Welcome to the technical support center for Z-DQMD-FMK, a potent and specific, cell-permeable, and irreversible inhibitor of caspase-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide-based irreversible inhibitor of caspase-3. The aspartate residue in its sequence mimics the natural cleavage site of caspase-3 substrates. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-3, leading to its irreversible inactivation.[1]
Q2: What is the recommended storage and handling for this compound?
A2: this compound should be stored at -20°C as a lyophilized powder. For use, it is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution, which should also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the strength of the apoptotic stimulus. A common starting point is a concentration range of 10-50 µM.[2] However, a dose-response experiment is always recommended to determine the most effective concentration for your specific model system. For the closely related inhibitor Z-DEVD-FMK, concentrations up to 100 µM have been used.[3]
Q4: How long should I pre-incubate my cells with this compound?
A4: For effective inhibition, it is crucial to pre-incubate the cells with this compound before inducing apoptosis. A pre-incubation time of 1-2 hours is generally recommended to allow for sufficient cell permeability and binding to caspase-3.[4][5]
Troubleshooting Guide: Ineffective Caspase-3 Inhibition by this compound
Issue 1: I am not observing any inhibition of apoptosis after treating my cells with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor Degradation | Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Suboptimal Concentration | The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific cell type or under your experimental conditions. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal inhibitory concentration. |
| Incorrect Timing of Addition | This compound must be added to the cell culture before the induction of apoptosis to allow it to enter the cells and inhibit caspase-3 upon its activation. A pre-incubation period of at least 1-2 hours is recommended.[4][5] |
| High Cell Density | A high cell density may require a higher concentration of the inhibitor to achieve the desired effect. Ensure that you are using a consistent and appropriate cell density in your experiments. |
| Alternative Cell Death Pathway | The apoptotic stimulus you are using may be inducing cell death through a caspase-3-independent pathway. Consider the possibility of necroptosis or caspase-independent apoptosis. |
Issue 2: My cells are still dying even in the presence of this compound.
| Possible Cause | Suggested Solution |
| Activation of Alternative Cell Death Pathways | Inhibition of caspase-3 can sometimes lead to the activation of alternative cell death pathways such as necroptosis or apoptosis mediated by other caspases. You can investigate this by using inhibitors of other pathways (e.g., necrostatin-1 for necroptosis) in conjunction with this compound. |
| Caspase-3 Independent Apoptosis | Some apoptotic pathways can proceed in the absence of caspase-3. Verify the dependence of your apoptotic model on caspase-3 using genetic approaches (e.g., caspase-3 knockout or knockdown cells) if possible. |
| Off-Target Effects of Apoptotic Inducer | The agent used to induce apoptosis may have off-target cytotoxic effects that are not mediated by caspases. Ensure the specificity of your apoptotic stimulus. |
| Irreversible Cellular Damage | By the time caspase-3 is activated, the cell may have already sustained irreversible damage that will lead to cell death regardless of caspase-3 inhibition. |
Issue 3: I am seeing variability in the effectiveness of this compound between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Reagent Preparation | Ensure that this compound is fully dissolved in DMSO and that dilutions are made accurately and consistently for each experiment. |
| Variations in Cell Culture Conditions | Factors such as cell passage number, confluency, and media composition can affect cellular responses to both the apoptotic stimulus and the inhibitor. Maintain consistent cell culture practices. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a non-toxic level (typically below 0.5%). |
Quantitative Data
Table 1: Inhibitory Activity of Z-DEVD-FMK against Caspase-3
| Parameter | Value | Reference |
| IC50 for Caspase-3 | 18 µM | [3][6] |
| Typical Working Concentration | 10 - 100 µM | [2][3] |
Note: Z-DEVD-FMK has also been reported to inhibit other caspases such as caspase-6, -7, -8, and -10 at higher concentrations.[3][7]
Experimental Protocols
Protocol 1: Fluorometric Caspase-3 Activity Assay
This protocol is for a 96-well plate format and is designed to quantify caspase-3 activity in cell lysates.
A. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C.
-
Caspase-3 Substrate (Ac-DEVD-AFC): Reconstitute in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
B. Cell Lysate Preparation
-
Induce apoptosis in your cells. Include a non-induced control group.
-
Harvest cells (e.g., 1-5 x 10^6 cells per sample) by centrifugation at 400 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µl of chilled Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
C. Assay Procedure
-
In a black, flat-bottom 96-well plate, add 20-50 µg of protein lysate to each well. Adjust the volume to 50 µL with Lysis Buffer.
-
For inhibitor control wells, pre-incubate the lysate with this compound (final concentration, e.g., 25 µM) for 15 minutes at room temperature.
-
Prepare a master mix: For each reaction, mix 50 µL of 2X Reaction Buffer and 1 µL of 10 mM Ac-DEVD-AFC substrate.
-
Add 51 µL of the master mix to each well.
-
Include the following controls:
-
Blank: 50 µL Lysis Buffer + 51 µL master mix.
-
Uninduced Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with an apoptosis inducer.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
D. Data Analysis
-
Subtract the blank reading from all sample readings.
-
Caspase-3 activity is proportional to the fluorescence intensity. The results can be expressed as fold-increase in activity compared to the uninduced control.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess cell viability after treatment with an apoptotic inducer in the presence or absence of this compound.
A. Reagent Preparation
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.
B. Assay Procedure
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the desired stimulus. Include appropriate controls (untreated cells, vehicle control, cells with this compound alone, and cells with the apoptotic inducer alone).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
C. Data Analysis
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Caption: Caspase-3 signaling pathway showing extrinsic and intrinsic activation routes.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for ineffective this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Z-DQMD-FMK Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-DQMD-FMK in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and irreversible inhibitor of caspase-3 and caspase-7. Its mechanism of action involves the fluoromethyl ketone (FMK) group, which covalently binds to the active site of these caspases, thereby blocking their proteolytic activity. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis, or programmed cell death. By inhibiting caspase-3 and -7, this compound can effectively block the apoptotic pathway.
Q2: What is the difference between a specific caspase inhibitor like this compound and a pan-caspase inhibitor?
A2: A specific caspase inhibitor, such as this compound, is designed to target a particular caspase or a small subset of caspases (in this case, caspase-3 and -7). In contrast, a pan-caspase inhibitor, like Z-VAD-FMK, has broad-spectrum activity and inhibits a wide range of caspases. The choice between a specific and a pan-caspase inhibitor depends on the experimental question. If the goal is to investigate the role of a specific caspase in a biological process, a specific inhibitor is preferred. If the aim is to broadly inhibit apoptosis, a pan-caspase inhibitor may be more suitable.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized solid. For experimental use, it should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. It is important to note that this compound is insoluble in water and ethanol.
Stock Solution Preparation and Storage:
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | |
| Solubility in DMSO | ≥29.2 mg/mL | |
| Stock Solution Concentration | >10 mM | |
| Storage of Lyophilized Powder | -20°C, desiccated | |
| Storage of Stock Solution | -20°C in aliquots to avoid freeze-thaw cycles. Stable for up to one month. |
To aid dissolution, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath. Prepare and use solutions on the same day if possible.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application. However, a general starting point is in the micromolar range. For inhibiting caspase activity in cell culture, a concentration range of 2-10 µM is often recommended. Some studies have used concentrations up to 25 µM. It is always advisable to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of apoptosis with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. A common starting range is 5 µM to 50 µM.
-
-
Possible Cause 2: Inappropriate Timing of Inhibitor Addition.
-
Solution: For maximal effect, this compound should be added to the cells before inducing apoptosis. A pre-incubation period of at least 1-2 hours is recommended to allow for cell permeability and for the inhibitor to engage with its target.
-
-
Possible Cause 3: Cell Death is Occurring Through a Caspase-Independent Pathway.
-
Solution: Not all cell death is apoptotic. Other forms of programmed cell death, such as necroptosis, do not rely on caspases. To confirm if the observed cell death is caspase-dependent, you can use a pan-caspase inhibitor as a positive control for apoptosis inhibition.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C in aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Issue 2: I am observing unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 2: Off-Target Effects of the Inhibitor.
-
Solution: While this compound is designed to be specific for caspase-3/7, off-target effects can occur, especially at high concentrations. Some broad-spectrum caspase inhibitors, like Z-VAD-FMK, have been reported to have off-target effects, including the induction of autophagy through inhibition of NGLY1. To control for off-target effects of the FMK moiety, a negative control peptide such as Z-FA-FMK can be used.
-
Issue 3: My cell viability assay results are inconsistent.
-
Possible Cause 1: Edge Effects in Multi-Well Plates.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation and temperature changes, which can lead to variability. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.
-
-
Possible Cause 2: Variability in Cell Health and Seeding Density.
-
Solution: Ensure that cells are healthy, in the exponential growth phase, and free from contamination. Use a consistent cell seeding density for all experiments and allow cells to adhere and stabilize before adding any treatments.
-
-
Possible Cause 3: Interference with the Assay Reagent.
-
Solution: The compound itself may interfere with the cell viability reagent (e.g., MTT, WST-1). To test for this, include control wells with the compound in cell-free media to measure any background signal.
-
Experimental Protocols
Protocol 1: General Workflow for a Cytotoxicity Assay Using this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Pre-incubation: Prepare fresh dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., staurosporine, etoposide) to the appropriate wells. Also include a negative control (no inducer, no inhibitor) and a positive control (inducer, no inhibitor).
-
Incubation: Incubate the plate for a period determined to be optimal for the inducing agent to cause apoptosis (e.g., 6, 12, or 24 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay
This assay directly measures the activity of caspase-3 and -7 to confirm the inhibitory effect of this compound.
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of this compound as described in Protocol 1.
-
Cell Lysis: After the treatment period, lyse the cells using a specific lysis buffer provided with a caspase activity assay kit.
-
Caspase Activity Measurement: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-3/7 activity.
Visualizations
Caption: this compound inhibits the executioner caspases-3/7 in the apoptotic pathway.
Caption: A typical experimental workflow for evaluating this compound.
how to avoid Z-DQMD-FMK precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Z-DQMD-FMK, a cell-permeable and irreversible caspase-3/7 inhibitor, in cell culture media. Proper handling and dilution techniques are critical to ensure its efficacy and prevent experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound is a hydrophobic compound. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but is insoluble in aqueous solutions such as water or cell culture media.[1][2][3] Precipitation typically occurs when a highly concentrated DMSO stock solution is diluted directly into the aqueous media, causing the compound to fall out of solution due to this rapid change in solvent polarity.[4]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[5] A stock solution of 10 mM is commonly prepared and has been shown to be soluble.[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.[6]
Q3: How should I properly dilute my this compound stock solution to prevent precipitation?
A3: A serial or intermediate dilution strategy is highly recommended. Instead of adding the concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution of the inhibitor in a small volume of protein-containing buffer or complete cell culture medium (supplemented with 5-10% fetal bovine serum).[7][8] This intermediate solution can then be added to the final culture volume. The proteins in the serum can help stabilize the compound and keep it in solution.
Q4: What is the maximum final DMSO concentration I should use in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%.[7] Some cell lines are more sensitive, so it is always best practice to include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental design to ensure that the observed effects are from the inhibitor and not the solvent.[7]
Q5: I see a precipitate in my vial of this compound stock solution. What should I do?
A5: If you observe precipitation in your DMSO stock solution, which can happen after storage at -20°C, you can often redissolve the compound. Gently warm the vial to 37°C for 10 minutes and vortex or sonicate the solution in an ultrasonic bath for a few minutes until the precipitate is fully dissolved.[1][2][3] Always ensure the solution is clear before making subsequent dilutions. To minimize this issue, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5]
Troubleshooting Guide: Precipitate in Media
If you observe precipitation after adding this compound to your media, follow this troubleshooting workflow.
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Protocols & Data
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥29.2 mg/mL (>10 mM) | [1][2][3] |
| Ethanol | Insoluble | [1][3] |
| Water | Insoluble | [1][3] |
Table 2: Recommended Concentrations for this compound Usage
| Solution Type | Typical Concentration Range | Key Considerations | Reference(s) |
| Stock Solution | 10 mM - 20 mM | Prepare in high-purity, anhydrous DMSO. Aliquot and store at -20°C. | [1][5][7] |
| Working Solution | 10 µM - 100 µM | Final concentration is cell-type and experiment-dependent. 25 µM is a common starting point. | [1][7] |
| Final DMSO | < 0.5% (v/v) | Minimize to avoid cytotoxicity. Always include a vehicle control. | [5][7] |
Detailed Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (MW: 685.72 g/mol )[1]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution from 1 mg of powder, add 145.8 µL of DMSO.[1]
-
Vortex the vial thoroughly. If necessary, gently warm the solution at 37°C for 10 minutes or place it in an ultrasonic bath to ensure complete dissolution.[2][3]
-
Visually inspect the solution to confirm that no particulates are present.
-
Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C. Stock solutions are stable for several months under these conditions.[1][2]
Protocol 2: Recommended Two-Step Dilution for Cell Culture Experiments
This protocol describes the preparation of a 25 µM final concentration in a 10 mL culture volume, ensuring the final DMSO concentration remains at 0.25%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed (37°C) complete cell culture medium (containing serum). This creates 500 µL of a 100 µM intermediate solution. Gently mix by pipetting.
-
Final Dilution: Add 2.5 mL of the 100 µM intermediate solution to 7.5 mL of your cell suspension/culture medium. This brings the total volume to 10 mL and the final this compound concentration to 25 µM.
-
Gently swirl the culture flask or plate to ensure even distribution of the inhibitor.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. benchchem.com [benchchem.com]
long-term stability of Z-DQMD-FMK stock solutions
Welcome to the technical support center for Z-DQMD-FMK, a cell-permeable and irreversible inhibitor of caspase-3. This guide provides detailed information on the long-term stability of this compound stock solutions, troubleshooting tips for common experimental issues, and comprehensive protocols to ensure reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] Stock solutions should be stored at -20°C.[1][2] For optimal stability, it is advisable to use anhydrous DMSO, as moisture can compromise the integrity of the compound.
Q2: How long can I store this compound stock solutions at -20°C?
A2: The reported long-term stability of this compound in DMSO at -20°C varies among suppliers. To provide a clear overview, the stability data is summarized in the table below. To ensure the highest activity, it is recommended to prepare fresh solutions or use aliquots of a stock solution that has been stored for no longer than the shortest recommended duration.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: If you encounter solubility issues, gentle warming of the vial to 37°C for 10-15 minutes and vortexing or using an ultrasonic bath can aid in complete dissolution.[1] Ensure the compound is fully dissolved before use to guarantee an accurate concentration.
Q4: Can I freeze-thaw my this compound stock solution multiple times?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles.[1] Repeated freezing and thawing can lead to degradation of the compound and introduce moisture, which can compromise its stability. It is best practice to aliquot the stock solution into single-use vials after preparation.
Q5: What are the potential degradation pathways for this compound?
A5: this compound contains a fluoromethyl ketone (FMK) moiety, which is key to its inhibitory activity. This group is susceptible to hydrolysis, which can lead to a loss of inhibitory function. The peptide backbone can also be subject to cleavage. Storing the compound as recommended and avoiding moisture will help minimize degradation.
Data Presentation: Long-Term Stability of this compound Stock Solutions in DMSO at -20°C
| Supplier/Source | Recommended Storage Duration |
| Supplier A | Up to 1 month[2] |
| Supplier B | At least 6 months[1] |
| Supplier C | Several months |
Recommendation: Given the variability in reported stability, for critical long-term experiments, it is advisable to either use a freshly prepared stock solution or validate the activity of an older stock solution before use. Aliquoting the initial stock solution is crucial to minimize degradation from handling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in thawed stock solution | - The solubility limit may have been exceeded during initial dissolution.- The compound is "crashing out" of solution upon freezing and not fully redissolving. | - Warm the vial to 37°C for 10-15 minutes and vortex gently. If the precipitate persists, sonication may be attempted.- For future preparations, consider preparing a slightly lower stock concentration. |
| Inconsistent or no inhibition of caspase-3 activity in cell-based assays | - Degraded this compound: The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged storage.- Incorrect Concentration: Inaccurate initial weighing or dilution errors.- Cell Permeability Issues: Although cell-permeable, efficiency can vary between cell lines.- Experimental Timing: The inhibitor must be present at the time of caspase-3 activation to be effective. | - Prepare a fresh stock solution of this compound.- Validate the activity of your stock solution using a cell-free caspase-3 activity assay (see protocol below).- Verify the concentration of your stock solution.- Optimize the incubation time and concentration of this compound for your specific cell line and experimental conditions.- Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤0.5%). |
| High background in immunofluorescence staining for active caspase-3 | - Non-specific antibody binding: Insufficient blocking or inappropriate antibody concentration.- Autofluorescence: Cellular components may exhibit natural fluorescence. | - Use an appropriate blocking buffer (e.g., normal serum from the host species of the secondary antibody).- Titrate the primary and secondary antibody concentrations.- Include a "secondary antibody only" control to assess non-specific binding.- Use an appropriate mounting medium with an anti-fade reagent. |
Mandatory Visualization
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM) by adding the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. If necessary, warm the vial to 37°C for 10-15 minutes or use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol is designed to validate the inhibitory activity of a this compound stock solution using purified active caspase-3.
Materials:
-
Recombinant active caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant active caspase-3 to a working concentration in the assay buffer.
-
Prepare a working solution of the caspase-3 substrate in the assay buffer.
-
Prepare serial dilutions of your this compound stock solution in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Negative Control: 50 µL Assay Buffer
-
Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL diluted active caspase-3
-
Inhibitor Wells: 30 µL Assay Buffer + 10 µL of each this compound dilution + 10 µL diluted active caspase-3
-
-
Pre-incubation:
-
Mix the contents of each well gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the caspase-3 substrate working solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a fluorometric plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the Positive Control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
References
Technical Support Center: Minimizing Variability in Z-DQMD-FMK Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and achieve reproducible results in your experiments using the caspase-3/7 inhibitor, Z-DQMD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-3 and caspase-7. Its peptide sequence, Asp-Gln-Met-Asp (DQMD), is recognized by active caspase-3 and -7. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition of its proteolytic activity. This blockage of caspase-3 and -7 prevents the execution phase of apoptosis.
Q2: How should I reconstitute and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For long-term storage, it is recommended to prepare a stock solution of at least 10 mM in anhydrous DMSO.[1][3] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for at least six months.[1][2][4]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is cell-type and stimulus-dependent. A common starting concentration for cell-based assays is 25 µM.[1][3] However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: When should I add this compound to my cells?
A4: As an irreversible inhibitor, this compound should be added to the cell culture prior to or concurrently with the apoptotic stimulus to allow for cell permeability and target engagement before caspase activation. A pre-incubation period of 30 minutes to 2 hours is often effective.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent Cell Health or Density: Variations in cell confluency or passage number can affect their response to stimuli and inhibitors.Pipetting Errors: Inaccurate pipetting of the inhibitor or other reagents.Incomplete Solubilization of this compound: Precipitated inhibitor will lead to inconsistent concentrations. | Standardize Cell Culture: Use cells of a consistent passage number and seed them at a uniform density.Calibrate Pipettes: Ensure all pipettes are properly calibrated.Ensure Complete Dissolution: Before adding to your experiment, visually inspect the this compound stock solution to ensure it is fully dissolved. If needed, warm the tube to 37°C for 10 minutes and/or sonicate briefly.[1][2][3] |
| Incomplete Inhibition of Apoptosis | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell type or stimulus.Incorrect Timing of Addition: The inhibitor may have been added after significant caspase activation has already occurred.Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Perform a Dose-Response Curve: Titrate this compound over a range of concentrations to determine the optimal inhibitory concentration for your system.Optimize Incubation Time: Add the inhibitor before or at the same time as the apoptotic stimulus.Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment. |
| No Inhibition of Apoptosis Observed | Cell Death is Caspase-Independent: The apoptotic stimulus may be inducing a form of cell death that does not rely on caspase-3 or -7.Inactive Compound: The this compound may have degraded due to improper storage.Experimental Assay Failure: The assay used to measure apoptosis may not be functioning correctly. | Confirm Caspase Dependence: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the cell death is caspase-dependent.[6] Also, consider assessing the activation of other caspases.Verify Inhibitor Activity: Test the inhibitor in a positive control system where its efficacy is known.Include Positive and Negative Controls: Run appropriate controls for your apoptosis assay (e.g., a known apoptosis inducer as a positive control and untreated cells as a negative control). |
| Off-Target Effects Observed | High Inhibitor Concentration: Using excessively high concentrations of this compound can lead to non-specific effects.Inherent Cross-Reactivity: While selective for caspase-3 and -7, some minor inhibition of other caspases may occur at high concentrations. | Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required for effective inhibition in your system through a dose-response experiment.Consider Alternative Inhibitors: If off-target effects are a concern, you may need to explore other, more specific inhibitors or use complementary methods like siRNA to confirm your findings. |
Quantitative Data
Table 1: this compound Properties
| Property | Value | Reference(s) |
| Target(s) | Caspase-3, Caspase-7 | [4] |
| Molecular Weight | 685.72 g/mol | [2] |
| Solubility | ≥29.2 mg/mL in DMSO | [2][4] |
| Purity | ≥98% | [2][4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | At least 6 months | [2][4] |
| DMSO Stock Solution | -20°C | At least 6 months | [1][2][4] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol provides a general method for measuring caspase-3 and -7 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with apoptotic stimulus and/or this compound
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (normalized for protein concentration) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Include a blank control (Lysis Buffer without cell lysate).
-
-
Enzymatic Reaction:
-
Add 5 µL of the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol outlines the detection of the active (cleaved) form of caspase-3 by Western blot.
Materials:
-
Cell lysates prepared as in Protocol 1
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each cell lysate onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Caspase activation pathways and the point of inhibition by this compound.
Caption: A generalized workflow for experiments involving this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Z-DQMD-FMK Efficacy and the Impact of Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the caspase-3/7 inhibitor, Z-DQMD-FMK, with a special focus on the impact of serum on its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-3 and caspase-7.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) group, which covalently binds to the active site of these caspases, thereby blocking their proteolytic activity and inhibiting the execution phase of apoptosis.[1]
Q2: How does serum in cell culture media potentially affect the efficacy of this compound?
A2: Serum is a complex mixture of proteins, growth factors, and other molecules. Several components within serum can potentially impact the efficacy of this compound in the following ways:
-
Protein Binding: Serum proteins, particularly albumin, can bind to small molecule inhibitors like this compound. This sequestration reduces the free concentration of the inhibitor available to enter cells and inhibit caspase-3/7, potentially leading to a decrease in its apparent potency.
-
Proteolytic Degradation: Serum contains proteases that can degrade peptide-based inhibitors. While this compound is a modified peptide, its stability in the presence of serum proteases may be a factor to consider, especially in long-term experiments.
-
Non-Specific Interactions: Other components in the serum might interact with the inhibitor, further reducing its availability and efficacy.
Q3: Should I use serum-free or serum-containing media for my experiments with this compound?
A3: The choice between serum-free and serum-containing media depends on your specific experimental goals and cell type.
-
Serum-Free Media: Using serum-free media can provide a more defined and controlled environment, minimizing the potential for interference from serum components. This is often preferred for biochemical assays or when precise inhibitor concentrations are critical.
-
Serum-Containing Media: Many cell lines require serum for optimal growth and viability. If your experimental design necessitates the use of serum, it is crucial to be aware of its potential impact on this compound efficacy and to optimize the inhibitor concentration accordingly. Some studies suggest that for certain compounds, serum may even be required for their activity.[2]
Q4: What is the recommended starting concentration of this compound for cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the serum concentration in the culture medium. A common starting point for many cell culture assays is a concentration range of 2 µM to 10 µM.[3] However, it is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of apoptosis with this compound in my cell culture experiments.
-
Question: Could the presence of serum in my media be affecting the inhibitor's efficacy?
-
Answer: Yes, this is a common reason for reduced efficacy of small molecule inhibitors. Serum proteins can bind to this compound, lowering its effective concentration.
-
Solution:
-
Increase Inhibitor Concentration: Perform a dose-response experiment with increasing concentrations of this compound to overcome the inhibitory effect of serum.
-
Reduce Serum Concentration: If your cells can tolerate it, try reducing the percentage of serum in your culture medium during the experiment.
-
Use Serum-Free Medium: For the duration of the inhibitor treatment, consider switching to a serum-free medium if your cell line's health is not compromised.
-
Pre-incubation: Pre-incubate the cells with this compound for a period before inducing apoptosis to allow for cellular uptake of the inhibitor.
-
-
-
Question: Is it possible that my this compound has degraded?
-
Answer: this compound, like many reagents, can degrade if not stored properly.
-
Solution: Ensure that your stock solution of this compound is stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue 2: I see significant cell death even in the presence of high concentrations of this compound.
-
Question: Could a non-caspase-3/7 cell death pathway be activated?
-
Answer: Yes, this compound is specific for caspase-3 and -7. If the apoptotic stimulus you are using activates other cell death pathways, such as caspase-8, caspase-9, or caspase-independent pathways, this compound may not be sufficient to block cell death.
-
Solution:
-
Use a Pan-Caspase Inhibitor: Consider using a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the observed cell death is caspase-dependent.
-
Investigate Alternative Pathways: Use specific inhibitors for other caspases or markers for other cell death pathways (e.g., necroptosis, autophagy) to further dissect the mechanism.
-
-
Data Presentation
The presence of serum can significantly alter the apparent potency of this compound. The following table provides a hypothetical example of how the half-maximal effective concentration (EC50) of this compound might shift in the presence of different concentrations of fetal bovine serum (FBS).
Table 1: Hypothetical Impact of Serum Concentration on this compound Efficacy
| Cell Line | Apoptotic Stimulus | FBS Concentration | Hypothetical EC50 of this compound |
| Jurkat | Staurosporine (1 µM) | 0% | 5 µM |
| Jurkat | Staurosporine (1 µM) | 2% | 10 µM |
| Jurkat | Staurosporine (1 µM) | 10% | 25 µM |
Note: The EC50 values presented in this table are for illustrative purposes only and are intended to demonstrate the potential impact of serum. Researchers must determine the optimal concentration of this compound for their specific experimental conditions.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in Serum-Containing and Serum-Free Media
This protocol provides a framework for determining the effective concentration of this compound in your specific experimental setup.
1. Materials:
-
Cells of interest
-
Complete cell culture medium with and without fetal bovine serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay kit)
-
96-well plates
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Prepare two sets of plates: one for serum-containing conditions and one for serum-free conditions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in both serum-containing and serum-free media. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Pre-incubation with Inhibitor: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Incubate the cells for 1-2 hours to allow for inhibitor uptake.
-
Induction of Apoptosis: Add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except for the negative control wells.
-
Incubation: Incubate the plates for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus, typically 4-24 hours).
-
Apoptosis Assay: At the end of the incubation period, measure the level of apoptosis in each well using your chosen apoptosis detection method according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of apoptosis against the concentration of this compound for both serum-containing and serum-free conditions. Determine the EC50 value for each condition.
Visualizations
Caption: Caspase-3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy in experiments.
Caption: Experimental workflow for optimizing this compound concentration.
References
Validation & Comparative
A Comparative Guide to Pan-Caspase Inhibitors: Z-DQMD-FMK versus Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the study of apoptosis and other regulated cell death pathways, caspase inhibitors are indispensable tools. These molecules allow for the elucidation of caspase-dependent signaling events and hold therapeutic potential. This guide provides an objective comparison of two frequently utilized pan-caspase inhibitors: the more selective Z-DQMD-FMK and the broad-spectrum Z-VAD-FMK. This comparison is supported by available experimental data to assist researchers in making informed decisions for their specific applications.
Mechanism of Action and Target Specificity
Both this compound and Z-VAD-FMK are peptide-based irreversible inhibitors belonging to the fluoromethylketone (FMK) class. The peptide sequence dictates their primary targets within the caspase family.
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a well-established, cell-permeable pan-caspase inhibitor.[1] Its tripeptide sequence (Val-Ala-Asp) is recognized by a wide range of caspases, leading to the irreversible covalent modification of the catalytic cysteine residue in the enzyme's active site.[2] This broad-spectrum activity makes it a powerful tool for determining the general involvement of caspases in a biological process.[3] However, this lack of specificity can also be a drawback when trying to dissect the roles of individual caspase cascades.
This compound (Carbobenzoxy-Aspartyl(O-methyl)-Glutaminyl-Methionyl-Aspartyl(O-methyl)-fluoromethylketone) is described as a more selective inhibitor, primarily targeting the executioner caspases, caspase-3 and caspase-7 .[4][5] These caspases are key mediators of the final stages of apoptosis, responsible for cleaving a multitude of cellular substrates. The selectivity of this compound for these downstream caspases can be advantageous for studying the specific roles of the executioner phase of apoptosis.
dot
Caption: Simplified apoptotic signaling pathway showing the points of intervention for Z-VAD-FMK and this compound.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While comprehensive, directly comparable IC50 data for this compound across a wide range of caspases is limited in publicly available literature, the following tables summarize the available data for both inhibitors.
Table 1: Inhibitory Activity of Z-VAD-FMK against Various Human Caspases
| Caspase Target | IC50 (nM) | Reference |
| Caspase-1 | 3070 | [6] |
| Caspase-3 | Data varies (low nM to µM range) | [7] |
| Caspase-6 | 6780 | [6] |
| Caspase-7 | 4110 | [6] |
| Caspase-8 | 5420 | [6] |
| Caspase-9 | 10660 | [6] |
| Caspase-10 | 9520 | [6] |
Note: IC50 values can vary significantly depending on the assay conditions, substrate used, and enzyme source.
Table 2: Reported Target and Activity of this compound
| Primary Caspase Targets | Reported Activity | Reference |
| Caspase-3 | Specific inhibitor | [4] |
| Caspase-7 | Inhibitor | [4] |
Off-Target Effects and Other Considerations
A critical aspect of choosing an inhibitor is understanding its potential for off-target effects, which can lead to misinterpretation of experimental results.
Z-VAD-FMK:
-
Induction of Autophagy: Z-VAD-FMK has been shown to induce autophagy in some cell types, an effect that is independent of its caspase-inhibitory activity.[2]
-
Induction of Necroptosis: Under certain conditions, particularly when apoptosis is blocked, Z-VAD-FMK can promote necroptosis, a form of programmed necrosis.
-
Inhibition of other proteases: Z-VAD-FMK can also inhibit other cysteine proteases, such as cathepsins and calpains, which can have downstream cellular effects.[2]
This compound:
-
Information regarding the off-target effects of this compound is not as extensively documented as for Z-VAD-FMK. Researchers should exercise caution and consider performing appropriate control experiments to validate the specificity of its effects in their system.
Experimental Protocols
To aid in the experimental comparison and application of these inhibitors, detailed protocols for key assays are provided below.
Caspase Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
dot
Caption: Workflow for a fluorometric caspase activity assay.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and/or Z-VAD-FMK
-
Cell lysis buffer (e.g., containing HEPES, CHAPS, DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Treat cells with the desired apoptosis-inducing agent and/or caspase inhibitor at various concentrations for the desired time. Include appropriate vehicle controls.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.
-
Reaction Initiation: Prepare a reaction buffer containing the appropriate fluorogenic caspase substrate. Add the reaction buffer to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the caspase activity relative to the untreated control. For inhibitor studies, plot the activity versus inhibitor concentration to determine the IC50 value.
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
This protocol details a common flow cytometry-based method to assess apoptosis and necrosis.[6][8][9]
dot
Caption: Workflow for Annexin V/Propidium Iodide cell viability assay.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and/or Z-VAD-FMK
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-rich)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the desired compounds as described in the caspase activity assay.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Recommendations
The choice between this compound and Z-VAD-FMK depends critically on the specific research question.
-
Z-VAD-FMK is the inhibitor of choice when the primary goal is to determine if a cellular process is broadly dependent on caspase activity. Its pan-caspase inhibitory nature makes it a robust tool for initial screening. However, researchers must be mindful of its known off-target effects, including the induction of autophagy and necroptosis, and should include appropriate controls to account for these possibilities.
-
This compound is a more suitable option when the focus is on the role of the executioner caspases, caspase-3 and caspase-7, in the final stages of apoptosis. Its presumed higher selectivity can help to minimize confounding effects from the inhibition of initiator caspases. The limited availability of a comprehensive public dataset on its selectivity and off-target effects necessitates careful validation by the end-user in their specific experimental system.
For both inhibitors, it is crucial to perform dose-response experiments to determine the optimal concentration that effectively inhibits the target caspases without inducing significant off-target effects or cytotoxicity. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and application of these valuable research tools.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | Caspase 3 inhibitor | Hello Bio [hellobio.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-3/7 Inhibitors: Z-DQMD-FMK and Z-DEVD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used caspase inhibitors, Z-DQMD-FMK and Z-DEVD-FMK. Both are invaluable tools for studying apoptosis and related cellular processes. This document aims to provide an objective analysis of their specificity, supported by available experimental data and detailed protocols for further investigation.
Introduction to Effector Caspases and Their Inhibitors
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic signaling cascade. Their activation, triggered by initiator caspases like caspase-8 and caspase-9, leads to the cleavage of a multitude of cellular substrates, ultimately resulting in programmed cell death.[1][2] Small molecule inhibitors that target these caspases are crucial for dissecting apoptotic pathways and have potential therapeutic applications. This compound and Z-DEVD-FMK are both irreversible peptide inhibitors that contain a fluoromethylketone (FMK) moiety, which covalently binds to the active site of caspases.
Specificity Profile: A Head-to-Head Comparison
An inhibitor's utility is largely defined by its specificity. While both this compound and Z-DEVD-FMK are primarily marketed as caspase-3 inhibitors, their cross-reactivity with other caspases can influence experimental outcomes.
Z-DEVD-FMK is a well-characterized inhibitor with known activity against several caspases. It is a potent inhibitor of caspase-3 and also demonstrates significant inhibition of caspase-6, caspase-7, caspase-8, and caspase-10.[3][4] One study reported an IC50 of 1.326 µM for Z-DEVD-FMK against caspase-3.[5] Another source cites an IC50 of 18 µM.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for Z-DEVD-FMK. A corresponding column for this compound is included to be populated with experimentally determined values.
| Caspase Target | Z-DEVD-FMK (IC50) | This compound (IC50/Ki) |
| Caspase-3 | 1.326 µM[5], 18 µM[3] | Data not available |
| Caspase-6 | Inhibits[3][4] | Data not available |
| Caspase-7 | Inhibits[3][4] | Data not available |
| Caspase-8 | Inhibits[3][4] | Data not available |
| Caspase-10 | Inhibits[3][4] | Data not available |
Note: The variability in reported IC50 values for Z-DEVD-FMK may be due to different assay conditions. It is recommended to determine the IC50 or Ki values for both inhibitors under identical experimental conditions for an accurate comparison.
Signaling Pathways Involving Caspase-3 and Caspase-7
Both caspase-3 and caspase-7 are activated through the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagrams illustrate their central role in these signaling cascades.
References
A Researcher's Guide to Negative Controls in Caspase-3 Experiments: Z-DQMD-FMK vs. Z-FA-FMK
For researchers, scientists, and drug development professionals investigating apoptosis, the specific inhibition of key enzymes in the cell death pathway is paramount for elucidating molecular mechanisms and developing targeted therapeutics. The fluoromethyl ketone (FMK)-derivatized peptide, Z-DQMD-FMK, is a potent and specific inhibitor of caspase-3, a critical executioner caspase in the apoptotic cascade. To ensure the validity of experimental findings, a proper negative control is essential. This guide provides a comprehensive comparison of this compound with its commonly used negative control, Z-FA-FMK, supported by experimental data and detailed protocols.
Performance Comparison: Specificity is Key
The primary distinction between this compound and Z-FA-FMK lies in their target specificity. This compound is designed to specifically inhibit caspase-3, while Z-FA-FMK is intended to be a negative control with minimal to no activity against caspases.[1][2] However, experimental evidence reveals a more nuanced reality.
Z-FA-FMK, while often used as a negative control for FMK-based caspase inhibitors, is primarily an inhibitor of cysteine proteases such as cathepsins B and L.[3] Crucially, studies have shown that Z-FA-FMK can inhibit effector caspases, including caspase-3, -6, and -7, particularly at higher concentrations, though it does not affect initiator caspases like caspase-8 and -10.[4][5] This off-target activity is a critical consideration when interpreting experimental results. In contrast, this compound is reported to be a specific inhibitor of caspase-3.[6][7][8]
The following table summarizes the key characteristics and inhibitory profiles of this compound and Z-FA-FMK.
| Feature | This compound | Z-FA-FMK |
| Primary Target | Caspase-3[6][7][8] | Cathepsins B and L[3] |
| Caspase-3 Inhibition | Specific and potent inhibitor | Can inhibit at higher concentrations[4][5] |
| Other Caspase Inhibition | High specificity for caspase-3 | Inhibits effector caspases (caspase-3, -6, -7); does not inhibit initiator caspases (caspase-8, -10); partially inhibits caspase-9[4][5] |
| Primary Use | Specific inhibition of caspase-3 activity in apoptosis studies | Negative control for FMK-based caspase inhibitors[1][3] |
| Typical Working Concentration | 10-100 µM | Should be used at the same concentration as the active inhibitor (e.g., 20 µM)[1][3] |
Experimental Data: Unpacking the Inhibitory Profiles
A key study investigated the inhibitory activity of Z-FA-FMK against a panel of purified recombinant caspases. The results demonstrated that Z-FA-FMK inhibits effector caspases but not initiator caspases.
| Recombinant Caspase | Inhibition by Z-FA-FMK |
| Caspase-2 | Yes |
| Caspase-3 | Yes |
| Caspase-6 | Yes |
| Caspase-7 | Yes |
| Caspase-8 | No |
| Caspase-9 | Partial |
| Caspase-10 | No |
| Data sourced from Lopez-Hernandez et al., Mol Cancer Ther, 2003.[5] |
Signaling Pathways and Experimental Workflows
To visualize the roles of caspase-3 and the rationale for using a specific inhibitor, the following diagrams illustrate the caspase-3 signaling pathway and a typical experimental workflow for assessing caspase-3 inhibition.
References
- 1. pufei.com [pufei.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. Caspase-3 inhibitor, this compound, Catalog: 2782 | AkrivisBio [akrivisbio.com]
A Comparative Guide to Positive Controls for Apoptosis Induction in the Context of Caspase-3 Inhibition with Z-DQMD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used positive controls for inducing apoptosis, with a specific focus on their interaction with the caspase-3 inhibitor, Z-DQMD-FMK. Understanding the interplay between apoptosis inducers and inhibitors is critical for accurately interpreting experimental results when investigating caspase-3-dependent cell death pathways. Here, we present objective comparisons of product performance, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
Introduction to this compound and Apoptosis Induction
This compound is a potent and irreversible inhibitor of caspase-3 and caspase-7, two key executioner caspases in the apoptotic cascade.[1][2] Caspase-3 is a central mediator of programmed cell death, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3][4][5]
In apoptosis research, positive controls are essential to validate experimental systems and ensure that the cellular machinery for apoptosis is intact and detectable. The choice of a positive control can significantly influence experimental outcomes due to varying mechanisms of action and dependence on specific apoptotic pathways. This guide compares three widely used apoptosis inducers—Staurosporine, Camptothecin, and Doxorubicin—and evaluates their utility as positive controls when studying caspase-3-mediated apoptosis using this compound.
Comparison of Apoptosis Inducers
The efficacy of an apoptosis inducer can be assessed by its ability to trigger cell death, which can be quantified by methods such as Annexin V staining and caspase-3 activity assays. The following tables summarize the performance of Staurosporine, Camptothecin, and Doxorubicin as apoptosis inducers and the impact of the caspase-3 inhibitor Z-DEVD-FMK, a close analog of this compound.
Table 1: Comparison of Apoptosis Induction by Positive Controls
| Apoptosis Inducer | Mechanism of Action | Typical Concentration Range | Typical Incubation Time |
| Staurosporine | Broad-spectrum protein kinase inhibitor, inducing the intrinsic apoptotic pathway. | 0.1 - 2.0 µM | 3 - 24 hours |
| Camptothecin | Topoisomerase I inhibitor, leading to DNA damage and triggering the intrinsic apoptotic pathway. | 1 - 10 µM | 4 - 24 hours |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor, causing DNA damage and inducing apoptosis. | 0.1 - 5 µM | 24 - 72 hours |
Table 2: Effect of Caspase-3 Inhibition on Apoptosis Induced by Positive Controls
| Apoptosis Inducer | Cell Line | Apoptosis Assay | % Apoptotic Cells (Inducer Alone) | % Apoptotic Cells (Inducer + Z-DEVD-FMK) | Reference |
| Camptothecin | Jurkat | Annexin V-PE | ~42% | Reduced to control levels | [6] |
| Staurosporine | L1210/S | WST-1 assay (cell survival) | Significantly decreased | Partially protected (early apoptosis blocked) | [2] |
| Doxorubicin | Jurkat | Cell Death Assay | Dose-dependent increase | Not prevented by caspase-3 inhibitor alone | [3] |
Note: Data for Z-DEVD-FMK, a specific and irreversible caspase-3 inhibitor, is presented as a surrogate for this compound due to the availability of direct comparative data.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of caspase-independent apoptosis in epithelial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
specificity of Z-DQMD-FMK for caspase-3 over other caspases
For researchers in apoptosis, oncology, and neurodegenerative diseases, the precise targeting of specific caspases is paramount for elucidating cellular pathways and developing targeted therapeutics. Z-DQMD-FMK is a synthetic peptide inhibitor widely recognized for its specificity towards caspase-3, a key executioner caspase in the apoptotic cascade. This guide provides a comparative analysis of this compound's specificity for caspase-3 over other caspases, supported by available data and detailed experimental protocols for assessing inhibitor specificity.
Comparative Specificity of this compound
This compound is designed as a specific and irreversible inhibitor of caspase-3.[1] Its tetrapeptide sequence (Asp-Gln-Met-Asp) mimics the cleavage site of pro-caspase-3, allowing it to bind to the active site of the enzyme. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition.
To provide a framework for comparison, the table below includes data for other relevant caspase inhibitors, such as Z-DEVD-FMK, which also targets caspase-3 but is known to inhibit other caspases, and Z-VAD-FMK, a broad-spectrum or pan-caspase inhibitor.
| Inhibitor | Target Caspase(s) | Reported IC50/Ki Values | Notes |
| This compound | Caspase-3 | Data not available | Described as a specific inhibitor of caspase-3.[1] |
| Z-DEVD-FMK | Caspase-3, -7, -8, -10 | IC50 for 6-OHDA-induced apoptotic cell death is 18 μM.[2] Also shows potent inhibition on caspase-6, caspase-7, caspase-8, and caspase-10.[2] | A widely used caspase-3 inhibitor, but with known off-target effects on other caspases. |
| Z-VAD-FMK | Pan-caspase inhibitor | IC50 values in the micromolar range for caspases 1, 6, 7, 8, 9, and 10.[3][4] | A broad-spectrum inhibitor used to block most caspase activity.[5][6] |
Experimental Protocols
Determining the specificity of a caspase inhibitor is crucial for interpreting experimental results. The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against a panel of purified recombinant caspases using a fluorometric assay.
Protocol: In Vitro Caspase Inhibition Assay
1. Reagents and Materials:
-
Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.
-
Test Inhibitor: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
Control Inhibitors: Z-VAD-FMK (pan-caspase) and a vehicle control (DMSO).
-
384-well black microplates, low-volume
-
Fluorometric microplate reader with appropriate excitation/emission filters.
2. Experimental Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired final concentrations (e.g., 1 nM to 100 µM). Also, prepare dilutions of control inhibitors.
-
Enzyme Preparation: Dilute each recombinant caspase in cold assay buffer to a working concentration that yields a linear increase in fluorescence over the assay period.
-
Assay Reaction: a. To each well of the microplate, add 5 µL of the diluted inhibitor or vehicle control. b. Add 20 µL of the diluted active caspase enzyme to each well. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate to each well. The final substrate concentration should be at or below the Km for the respective enzyme.
-
Data Acquisition: a. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. b. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation/emission wavelengths appropriate for the fluorophore (e.g., 360/460 nm for AMC, 400/505 nm for AFC).
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To understand the context in which this compound acts, it is important to visualize the caspase activation pathways.
Caption: Overview of extrinsic and intrinsic caspase activation pathways leading to apoptosis.
The following diagram illustrates the general workflow for determining the specificity of a caspase inhibitor.
Caption: Experimental workflow for determining caspase inhibitor IC50 values.
References
A Comparative Guide to Caspase-3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable caspase-3 inhibitor is a critical step in studying apoptosis and developing novel therapeutics. This guide provides an objective comparison of different classes of caspase-3 inhibitors, supported by experimental data, to aid in this selection process.
Caspase-3 is a key executioner caspase in the apoptotic pathway, making it a prime target for therapeutic intervention in various diseases, including neurodegenerative disorders, ischemic injury, and certain cancers. Inhibitors of caspase-3 can be broadly categorized into peptide-based, non-peptidic small molecules, and pan-caspase inhibitors which target multiple caspases. The choice of inhibitor depends on the specific research application, requiring a balance between potency, selectivity, and cell permeability.
Performance Comparison of Caspase-3 Inhibitors
The efficacy and selectivity of caspase-3 inhibitors are paramount for their utility in research and clinical development. The following table summarizes the key quantitative data for a selection of commonly used inhibitors.
| Inhibitor | Type | Mechanism of Action | Target Caspases | IC50/Ki (nM) for Caspase-3 | Selectivity Profile (IC50/Ki in nM for other caspases) |
| Z-DEVD-FMK | Peptide-based | Irreversible | Caspase-3, -6, -7, -8, -10 | IC50: ~18,000[1][2] | Also shows potent inhibition on caspase-6, -7, -8, and -10[2][3] |
| Ac-DEVD-CHO | Peptide-based | Reversible | Group II Caspases | Ki: 0.23[4] | Caspase-7 (Ki: 1.6), Caspase-8 (Ki: 0.92), Caspase-10 (Ki: 12), Caspase-1 (Ki: 18), Caspase-6 (Ki: 31), Caspase-9 (Ki: 60), Caspase-4 (Ki: 132), Caspase-5 (Ki: 205), Caspase-2 (Ki: 1710)[4] |
| Q-VD-OPh | Pan-Caspase | Irreversible | Broad Spectrum | IC50: 25-400[5][6][7] | Inhibits caspases-1, -2, -3, -5, -6, -7, -8, -9, -10, and -12[8]. IC50 for Caspase-7 is 48 nM[6]. |
| Emricasan | Pan-Caspase | Irreversible | Broad Spectrum | IC50: 2[6] | Caspase-9 (IC50: 0.3), Caspase-1 (IC50: 0.4), Caspase-6 (IC50: 4), Caspase-7 (IC50: 6), Caspase-8 (IC50: 6), Caspase-2 (IC50: 20)[6] |
| M826 | Small Molecule | Reversible | Selective for Caspase-3 | IC50: 5[9] | Highly selective for caspase-3[10]. |
| Isatin Sulfonamides | Small Molecule | Reversible | Caspase-3, -7 | IC50: up to 2.6 for Caspase-3 and 3.3 for Caspase-7[11] | Selective for caspases-3 and -7[12]. |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the caspase-3 activation pathway and the general workflow for assessing inhibitor efficacy.
Caption: General overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis, and the point of intervention for caspase-3 inhibitors.
Caption: A typical experimental workflow for evaluating the performance of caspase-3 inhibitors in a cell-based model.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for key assays used to evaluate caspase-3 inhibitors.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Caspase-3 inhibitor to be tested
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol
-
Caspase-3 Substrate: Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of varying concentrations of the caspase-3 inhibitor. Include appropriate controls (untreated cells, vehicle control).
-
Cell Lysis: After the desired incubation period, lyse the cells by adding 50 µL of cold Lysis Buffer to each well. Incubate on ice for 10 minutes.
-
Assay Reaction: Add 50 µL of 2X Reaction Buffer to each well.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate Ac-DEVD-AFC to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.
-
Data Analysis: Subtract the background fluorescence (from wells with no cell lysate) from all readings. The caspase-3 activity is proportional to the fluorescence intensity. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase-3 inhibitor to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent and the caspase-3 inhibitor as described for the caspase activity assay.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition compared to the untreated control. This data can be used to determine the protective effect of the inhibitor against apoptosis-induced cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Advantages of Fluoromethylketone (FMK) Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals seeking potent and specific tools to dissect cellular pathways, fluoromethylketone (FMK) inhibitors offer a distinct advantage in the study of proteases. This guide provides an objective comparison of FMK inhibitors with alternative compounds, supported by experimental data, detailed protocols, and clear visualizations to aid in experimental design and interpretation.
The defining feature of FMK inhibitors lies in their mechanism of action. They act as irreversible covalent inhibitors, primarily targeting cysteine and serine proteases.[1][2] The electrophilic fluoromethylketone moiety forms a stable thioether or ether bond with the active site cysteine or serine residue, respectively, leading to potent and sustained inhibition.[1] This contrasts with many reversible inhibitors, offering a more definitive tool for studying the consequences of prolonged enzyme inactivation.
One of the key advantages of the monofluoromethylketone group is its heightened reactivity and selectivity towards cysteine proteases, while exhibiting poor irreversible inhibition of serine proteases and minimal reactivity with other biological nucleophiles like glutathione.[1] This inherent selectivity reduces the likelihood of off-target effects, a critical consideration in cellular and in vivo studies. Compared to their chloromethylketone (CMK) counterparts, FMK inhibitors are generally less reactive and therefore exhibit greater selectivity, making them more suitable for in vivo applications.[3]
Performance Comparison of Protease Inhibitors
The efficacy of an inhibitor is quantified by its inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the performance of representative FMK inhibitors against their primary targets and compare them with other common inhibitors.
| Inhibitor | Target Protease(s) | IC50 / Ki | Reference Compound(s) | IC50 / Ki of Reference |
| Z-VAD-FMK | Pan-caspase | Potent inhibitor of caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 (nanomolar range)[4][5] | Q-VD-OPh | Varies by caspase |
| Z-FA-FMK | Cathepsin B, L; Effector caspases (e.g., -3, -7) | Potent inhibitor[6][7] | CA-074 (Cathepsin B selective) | Varies |
| VAEFMK | UCHL1 | IC50 = 7.7 µM[8] | LDN-57444 | Questionable on-target engagement[8] |
| FMK-based ATG4B Inhibitors (e.g., 9a) | ATG4B | IC50 = 80 nM (TR-FRET), 73 nM (cellular assay)[9] | Z-l-Phe-chloromethylketone | High chemical reactivity and cytotoxicity[10] |
Mechanism of Action: A Visual Guide
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of FMK inhibitors.
Caption: Apoptosis signaling and Z-VAD-FMK inhibition.
Caption: Workflow for protease inhibitor comparison.
Experimental Protocols
Protocol 1: Caspase Activity Assay Using a Fluorogenic Substrate
This protocol is adapted for a 96-well plate format and measures the activity of caspases, such as caspase-3, which can be inhibited by Z-VAD-FMK.
Materials:
-
Purified active caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Z-VAD-FMK (pan-caspase inhibitor) or other specific FMK inhibitor
-
Alternative caspase inhibitor (for comparison)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm for AMC)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the FMK inhibitor and the alternative inhibitor in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO, the solvent for the inhibitors).
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of purified active caspase-3 to each well. Then, add the different concentrations of the inhibitors or the vehicle control. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the caspase releases the fluorophore (e.g., AMC), resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value for each inhibitor.
Protocol 2: Cell-Based Apoptosis Inhibition Assay
This protocol assesses the ability of a caspase inhibitor like Z-VAD-FMK to prevent apoptosis in a cell culture model.
Materials:
-
Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
Z-VAD-FMK
-
Alternative caspase inhibitor
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Z-VAD-FMK, the alternative inhibitor, or vehicle control for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control wells) and incubate for the desired period (e.g., 4-24 hours).
-
Cell Staining: Harvest the cells and stain them according to the protocol of the apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide staining).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
Data Analysis: Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control groups to determine the effectiveness of the inhibitors in preventing apoptosis.
Protocol 3: Cathepsin B Activity Assay
This protocol is for measuring the activity of cathepsin B, a cysteine protease that can be inhibited by Z-FA-FMK.
Materials:
-
Purified human Cathepsin B
-
Cathepsin B Assay Buffer
-
DTT (to activate the enzyme)
-
Z-FA-FMK
-
Alternative cathepsin B inhibitor
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
96-well white or black microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm for AFC)
Procedure:
-
Enzyme Activation: Prepare a master mix of Cathepsin B Assay Buffer and DTT. Add the purified Cathepsin B to this mix and incubate to activate the enzyme.
-
Inhibitor Addition: In the wells of the microplate, add the activated Cathepsin B solution. Then add various concentrations of Z-FA-FMK, the alternative inhibitor, or a vehicle control.
-
Reaction Initiation: Add the Cathepsin B substrate to each well.
-
Measurement: Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.[11]
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
References
- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. invivogen.com [invivogen.com]
- 5. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
A Comparative Guide to the Cross-Reactivity of the Caspase-3 Inhibitor Z-DQMD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase-3 inhibitor, Z-DQMD-FMK, with other protease inhibitors, focusing on its cross-reactivity profile. The information is intended to assist researchers in selecting the most appropriate tools for their studies in apoptosis, inflammation, and related fields.
Introduction to this compound
This compound (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-3.[1][2] Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, making its inhibitors valuable research tools for studying programmed cell death. This compound is also known to inhibit caspase-7, another executioner caspase with a similar substrate specificity to caspase-3. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition.
Cross-Reactivity Profile of this compound and Other Caspase Inhibitors
The specificity of a protease inhibitor is a critical factor in its utility as a research tool or therapeutic agent. Cross-reactivity with other proteases can lead to off-target effects and confounding experimental results. While this compound is primarily marketed as a caspase-3 inhibitor, a comprehensive, publicly available dataset quantifying its inhibitory activity (e.g., IC50 or Ki values) against a broad panel of proteases is limited.
To provide a comparative context, this guide includes data on other commonly used caspase inhibitors.
Table 1: Comparison of Inhibitory Activity of Various Caspase Inhibitors
| Inhibitor | Primary Target(s) | Other Known Cross-Reactivities | Notes |
| This compound | Caspase-3, Caspase-7 | Data not widely available for other proteases. | Specific quantitative data on a broad panel is needed for a full profile. |
| Z-DEVD-FMK | Caspase-3 | Caspase-6, Caspase-7, Caspase-8, Caspase-10.[3] | Often used as a caspase-3 inhibitor, but demonstrates broader reactivity. |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Weak inhibition of caspase-2.[4] | A reversible aldehyde inhibitor, offering a different kinetic profile to FMK inhibitors.[5] |
| Z-VAD-FMK | Pan-caspase | Broadly inhibits most caspases. May have off-target effects on other proteases like cathepsins and NGLY1.[6][7][8] | A general apoptosis inhibitor, useful for determining caspase-dependent processes but lacks specificity. |
| Z-IETD-FMK | Caspase-8 | Granzyme B.[4] | Primarily targets the initiator caspase-8. |
| Z-LEHD-FMK | Caspase-9 | Primarily targets the initiator caspase-9. |
Note: The absence of a reported cross-reactivity does not definitively mean the inhibitor is specific. It may indicate that comprehensive profiling has not been published. Researchers are encouraged to perform their own selectivity profiling for their specific experimental systems.
Signaling Pathways and Experimental Workflows
To understand the implications of inhibitor selectivity, it is crucial to consider the signaling pathways in which these proteases are involved.
Caption: Apoptosis pathways and targets of caspase inhibitors.
The experimental workflow for assessing inhibitor cross-reactivity is a critical component of its characterization.
References
- 1. This compound | Caspase-3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Caspase-3 inhibitor, this compound, Catalog: 2782 | AkrivisBio [akrivisbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Z-DQMD-FMK
For researchers engaged in apoptosis studies and drug development, the caspase-3 inhibitor Z-DQMD-FMK is a valuable tool. Responsible handling and disposal of this potent, irreversible inhibitor are critical for maintaining a safe laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information, including operational and disposal protocols, to ensure the safe management of this compound.
Key Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C29H40FN5O11S | [1][2] |
| Molecular Weight | 685.72 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Solubility | ≥29.2 mg/mL in DMSO; Insoluble in Ethanol and Water | [2][3][4] |
| Storage | Store as a solid at -20°C. Stock solutions can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. | [1][2][3][4][5] |
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for any supplied chemical.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory to prevent skin contact.
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[6][7]
Spill Response
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[6] Absorb spills with an inert, non-combustible material like diatomite or universal binders.[6] Decontaminate the affected surfaces by scrubbing with alcohol and dispose of the contaminated materials as hazardous waste according to institutional protocols.[6]
Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the safe disposal of this compound waste. The fluoromethyl ketone (FMK) functional group is an electrophile that irreversibly inhibits cysteine proteases by alkylating the active site thiol.[8][9][10] Therefore, chemical inactivation of waste solutions is a recommended best practice to mitigate biological activity before final disposal.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused or expired solutions of this compound, as well as solvents used for cleaning contaminated glassware, in a separate, designated hazardous liquid waste container.[11]
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.[11]
Recommended Chemical Inactivation Protocol for Liquid Waste
! IMPORTANT ! This procedure should be performed in a chemical fume hood while wearing appropriate PPE. This protocol is a general guideline based on the reactivity of fluoromethyl ketones and may need to be adapted based on your specific experimental conditions and institutional guidelines.
-
Prepare Inactivation Solution: Prepare a solution of a thiol-containing quenching agent, such as N-acetylcysteine or dithiothreitol (DTT), in a suitable buffer (e.g., phosphate-buffered saline, pH ~7.4). A 10-fold molar excess of the quenching agent to the this compound is recommended.
-
Inactivate Waste: Slowly add the this compound liquid waste to the inactivation solution while stirring. The thiol group of the quenching agent will react with the fluoromethyl ketone, neutralizing its inhibitory activity.
-
Reaction Time: Allow the reaction to proceed for a minimum of 2 hours at room temperature to ensure complete inactivation.
-
Final Disposal: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.[11]
Final Disposal
All collected waste, both solid and inactivated liquid, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[6][12] Contact your institution's EHS department for collection and final disposal procedures.
Disposal Workflow Diagram
Caption: Workflow for the proper segregation, treatment, and disposal of this compound waste.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Page loading... [wap.guidechem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
